molecular formula C5H11ClN2O2 B572259 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1262773-49-8

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B572259
CAS No.: 1262773-49-8
M. Wt: 166.605
InChI Key: NOUSUYADGXGEPS-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.605. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-1-2-7-3-4-9-5(7)8;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUSUYADGXGEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262773-49-8
Record name 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (CAS No. 1262773-49-8). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds and the well-established chemistry of the N-substituted 1,3-oxazolidin-2-one scaffold. This guide is intended to serve as a valuable resource for researchers utilizing this molecule as a key intermediate in the synthesis of novel therapeutic agents, particularly within the classes of antibacterial and neurologically active compounds.

Introduction: The Significance of the Oxazolidinone Scaffold

The 1,3-oxazolidin-2-one ring is a privileged heterocyclic motif in medicinal chemistry, most notably recognized for its central role in a class of synthetic antibiotics.[1][2] The commercial success of Linezolid, the first clinically approved oxazolidinone antibiotic, highlighted the therapeutic potential of this scaffold in combating multidrug-resistant Gram-positive infections.[3] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit, has made it a critical tool against challenging pathogens.[2][3]

Beyond its antibacterial applications, the oxazolidinone core is present in a variety of pharmacologically active agents, including the anti-migraine drug Zolmitriptan.[4][5] The rigid, planar structure of the oxazolidinone ring serves as a robust scaffold for the precise spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules.

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a functionalized derivative that provides a key advantage for synthetic chemists: a primary amino group tethered to the core structure. This reactive handle allows for a wide range of subsequent chemical modifications, making it a valuable building block for the construction of diverse chemical libraries and the synthesis of complex target molecules.

Physicochemical Properties

While detailed experimental data for this specific hydrochloride salt are not widely published, the following table summarizes its known identifiers and predicted properties based on its structure and data from commercial suppliers.[6][7]

PropertyValueSource
CAS Number 1262773-49-8[6]
Molecular Formula C₅H₁₁ClN₂O₂[6][7]
Molecular Weight 166.61 g/mol [6][7]
Appearance Solid (predicted)[7]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form. Solubility in non-polar organic solvents is likely to be limited.Inferred
Melting Point Not reported. As a hydrochloride salt of a small organic molecule, a relatively high melting point is anticipated.Inferred
pKa The primary amino group is expected to have a pKa in the range of 9-10, typical for primary alkyl amines.Inferred

Synthesis and Purification

Conceptual Synthetic Pathway

A plausible synthetic route would involve the N-alkylation of 1,3-oxazolidin-2-one with a protected 2-aminoethyl halide, followed by deprotection and salt formation.

G reagents 1. 1,3-Oxazolidin-2-one 2. N-(2-bromoethyl)phthalimide 3. Strong Base (e.g., NaH) alkylation N-Alkylation reagents->alkylation intermediate 3-(2-Phthalimidoethyl)- 1,3-oxazolidin-2-one alkylation->intermediate deprotection Deprotection (e.g., Hydrazine) intermediate->deprotection freebase 3-(2-Aminoethyl)- 1,3-oxazolidin-2-one deprotection->freebase salt_formation Salt Formation (HCl in ether or isopropanol) freebase->salt_formation product 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride salt_formation->product

Caption: Conceptual workflow for the synthesis of the target compound.

Key Experimental Considerations
  • N-Alkylation: The first step typically involves deprotonating the nitrogen of the oxazolidinone ring with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This is followed by the addition of an electrophile, in this case, a 2-aminoethyl equivalent with a protecting group on the amine. N-(2-bromoethyl)phthalimide is a common reagent for this purpose, as the phthalimide group is a robust protecting group that can be removed under specific conditions.

  • Deprotection: The phthalimide group is classically removed by hydrazinolysis (the Gabriel synthesis deprotection step) using hydrazine hydrate in a protic solvent like ethanol. This reaction cleaves the phthalimide to yield the desired primary amine.

  • Purification and Salt Formation: The resulting free base, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, would likely be purified using column chromatography or distillation. To form the stable hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same or a miscible solvent is added.[8] The hydrochloride salt, being less soluble, will typically precipitate and can be collected by filtration, washed with a non-polar solvent, and dried.[8]

Chemical Reactivity and Applications

The utility of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride lies in the distinct reactivity of its functional groups. The primary amino group is the main site for derivatization, while the oxazolidinone ring provides the stable core scaffold.

G cluster_reactions Reactions of the Primary Amine cluster_products Resulting Structures start_node 3-(2-Aminoethyl)-1,3-oxazolidin-2-one (Free Base) acylation Acylation (R-COCl, Ac₂O) start_node->acylation Forms Amides alkylation Reductive Amination (R-CHO, NaBH₃CN) start_node->alkylation Forms Sec. Amines sulfonylation Sulfonylation (R-SO₂Cl) start_node->sulfonylation Forms Sulfonamides urea_formation Urea Formation (Isocyanates) start_node->urea_formation Forms Ureas amide Amide Derivatives acylation->amide sec_amine Secondary Amine Derivatives alkylation->sec_amine sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide urea Urea Derivatives urea_formation->urea

Caption: Key reactions involving the aminoethyl side chain.

Reactions of the Primary Amino Group

The primary amine is a versatile nucleophile and can undergo a wide array of reactions to build more complex molecules:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in the synthesis of oxazolidinone antibiotics to install the N-acetyl group, which is often crucial for activity.[9]

  • Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a functional group present in many classes of drugs.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

Applications as a Synthetic Intermediate

Given the importance of the oxazolidinone scaffold, this compound is an ideal starting material for:

  • Novel Antibiotics: Serving as a scaffold to append novel side chains to explore new structure-activity relationships (SAR) for oxazolidinone antibiotics.[3]

  • CNS-Active Agents: The ethylamine side chain is a common feature in many neurologically active compounds. This building block allows for the synthesis of analogs of molecules like Zolmitriptan.[4][10]

  • Linker Chemistry: The bifunctional nature of the molecule (oxazolidinone scaffold and reactive amine) makes it suitable for use in developing linkers for PROTACs or other targeted drug delivery systems.

Analytical Methods

No specific analytical methods for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride have been published. However, standard methods used for similar small, polar, UV-active molecules can be readily adapted.

Chromatographic Analysis

A robust method for purity assessment and quantification would likely be Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][11]

  • Stationary Phase: A C18 or C8 column would be a suitable starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be effective. Given the polar and basic nature of the analyte, using an acidic pH (e.g., 2.5-3.5 with formic acid or phosphoric acid) would ensure the amine is protonated, leading to better peak shape.[11]

  • Detection: The oxazolidinone carbonyl group provides a chromophore suitable for UV detection, likely in the range of 210-230 nm.[12]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the two methylene groups of the ethyl chain and the two methylene groups of the oxazolidinone ring. The protons adjacent to the nitrogen atoms would be deshielded.

    • ¹³C NMR: Would show distinct signals for the carbonyl carbon (highly deshielded, ~158-160 ppm) and the four methylene carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the cyclic carbamate (C=O) stretch would be expected around 1750 cm⁻¹. N-H stretching bands for the primary ammonium salt would also be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would readily show the molecular ion for the free base [M+H]⁺.

Safety and Handling

Based on information from commercial suppliers, the following safety precautions should be observed.[7]

  • Hazard Classification: Classified as an eye irritant.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable and versatile building block in medicinal chemistry. While specific, detailed experimental data for this compound is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of the oxazolidinone class. Its primary amino group provides a convenient handle for synthetic elaboration, enabling access to a wide range of potential therapeutic agents, particularly in the areas of infectious diseases and neurology. This guide provides a foundational understanding for researchers looking to leverage this important synthetic intermediate in their drug discovery and development programs.

References

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Zolmitriptan - USP-NF. (n.d.). Retrieved January 27, 2026, from [Link]

  • A method for the preparation of zolmitriptan. (n.d.). Google Patents.
  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014, June 19). Justia Patents. Retrieved January 27, 2026, from [Link]

  • Zolmitriptan-impurities. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • Identification, preparation and UHPLC determination of process-related impurity in zolmitriptan. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (2010, January-February). Indian Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones. (2013, June 7). PubMed. Retrieved January 27, 2026, from [Link]

  • Isolation and Characterization of Zolmitriptan Unknown Impurity by Chromatographic and Mass Spectroscopy. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 27, 2026, from [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • A validated RP-HPLC method for the estimation of Zolmitriptan in formulation. (n.d.). Pharmacophore. Retrieved January 27, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • A validated RP-HPLC method for the quantification of Zolmitriptan in tablet dosage form. (2010). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

Sources

Technical Monograph: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride , a specialized chemical intermediate and pharmacophore scaffold.

Important Distinction: This molecule is chemically distinct from AOZ (3-amino-2-oxazolidinone) , the toxic metabolite of the antibiotic Furazolidone. While they share the oxazolidinone ring, the ethyl spacer in the title compound alters its reactivity and application, placing it primarily in the domain of drug synthesis (e.g., triptans) rather than toxicology monitoring.

Role: Chemical Scaffold & Pharmacophore Intermediate CAS Registry Number: [Verify specific salt form CAS, typically generic for base 14036-24-9] Molecular Formula:



Executive Summary

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a bifunctional heterocyclic building block used in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS) and bacterial protein synthesis. Its structure features a rigid 1,3-oxazolidin-2-one core—a validated pharmacophore found in antimicrobials (e.g., Linezolid) and MAO inhibitors—tethered to a reactive primary ethylamine tail.

This guide details its mechanism of action (MoA) from two perspectives:

  • Synthetic MoA: Its role as a nucleophilic tether in constructing complex drug architectures (e.g., Zolmitriptan analogs).

  • Pharmacological MoA: The biological activity conferred by the oxazolidinone moiety when incorporated into a drug candidate.

Chemical Structure & Reactivity Profile

The molecule consists of a polar, hydrogen-bond-accepting oxazolidinone ring and a nucleophilic ethylamine side chain. The hydrochloride salt form ensures stability and water solubility, facilitating aqueous-phase reactions.

FeatureChemical PropertySynthetic Utility
Primary Amine High Nucleophilicity (

)
Serves as the attachment point for drug scaffolds via alkylation, acylation, or reductive amination.
Oxazolidinone Ring Metabolic StabilityResists rapid enzymatic hydrolysis; mimics peptide bonds (bio-isostere) to improve bioavailability.
Ethyl Spacer Flexible Linker (

)
Provides optimal steric distance between the pharmacophore and the receptor binding site.
Diagram 1: Synthetic Versatility Workflow

This diagram illustrates how the molecule acts as a "Plug-and-Play" scaffold for drug discovery.

SyntheticPathway cluster_0 Mechanism of Chemical Action Reagent 3-(2-Aminoethyl)-1,3-oxazolidin-2-one (HCl Salt) Base Free Base Liberation (NaOH/Et3N) Reagent->Base Neutralization Nucleophile Reactive Primary Amine Base->Nucleophile Activation Target1 Target A: Tryptamine Derivs. (e.g., Zolmitriptan Analogs) Nucleophile->Target1 Reductive Amination (Indole Aldehydes) Target2 Target B: Antibacterials (Oxazolidinone Class) Nucleophile->Target2 Acylation/Coupling (Aryl Halides)

Caption: The primary amine functions as the reactive handle, allowing the stable oxazolidinone ring to be grafted onto indole or aryl cores.

Mechanism of Action (Biological & Pharmacological)

When this scaffold is successfully integrated into a drug molecule, the oxazolidinone ring exerts specific biological effects. Researchers utilizing this intermediate are typically targeting one of the following mechanisms:

A. Inhibition of Bacterial Protein Synthesis (Antimicrobial Context)

If used to synthesize antibiotics (similar to Linezolid), the oxazolidinone moiety functions by binding to the 23S ribosomal RNA of the 50S subunit.

  • Mechanism: It prevents the formation of the functional 70S initiation complex.

  • Specificity: Unlike other antibiotics that inhibit peptide elongation, oxazolidinone derivatives block the initiation step, preventing the binding of N-formylmethionyl-tRNA.

B. Modulation of Monoamine Oxidase (MAO)

The oxazolidinone structure is structurally related to known MAO inhibitors (MAOIs).

  • Mechanism: The ring system can fit into the active site of MAO-A or MAO-B enzymes.

  • Relevance: Derivatives synthesized from this scaffold may exhibit reversible MAO inhibition, altering neurotransmitter levels (serotonin, dopamine). This is a critical parameter to monitor during lead optimization to avoid "Serotonin Syndrome" in CNS drugs.

C. 5-HT Receptor Agonism (Triptan Context)

In the synthesis of triptans (e.g., Zolmitriptan impurities or analogs), this moiety mimics the metabolic stability of the side chain while maintaining affinity for 5-HT1B/1D receptors .

  • Action: Vasoconstriction of cranial blood vessels.

Experimental Protocols

Protocol A: Free Base Liberation & Coupling

Context: Preparing the reagent for nucleophilic attack on an aldehyde (Reductive Amination).

Materials:

  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl (1.0 eq)[1]

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Target Aldehyde (e.g., Indole-3-carboxaldehyde derivative)

Step-by-Step:

  • Solubilization: Dissolve 1.0 g of the HCl salt in 10 mL of dry MeOH. The solution will be slightly acidic.[2]

  • Neutralization: Add 1.2 equivalents of TEA dropwise at 0°C. Stir for 15 minutes. Checkpoint: Ensure pH is basic (~8-9).

  • Imine Formation: Add 1.0 equivalent of the target aldehyde. Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool to 0°C and add Sodium Borohydride (

    
    , 1.5 eq) or Sodium Triacetoxyborohydride (STAB) portion-wise.
    
  • Quench: After 12 hours, quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Analytical Detection (LC-MS/MS)

Context: Verifying purity or detecting the unreacted intermediate in reaction mixtures.

ParameterSetting
Instrument UHPLC coupled to Triple Quadrupole MS
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Ionization ESI Positive Mode (

)
MRM Transition Precursor: ~131.1 Da

Product: ~88.0 Da (Loss of ethylamine chain)

Safety & Toxicology Note (Critical)

Differentiation from Nitrofuran Metabolites: Researchers must strictly distinguish 3-(2-Aminoethyl)-1,3-oxazolidin-2-one from 3-amino-2-oxazolidinone (AOZ) .

  • AOZ (CAS 80-65-4): A toxic, mutagenic metabolite of Furazolidone used as a marker residue in food safety. It has a hydrazine moiety (

    
    ).
    
  • Title Compound: An ethyl-amine derivative (

    
    ). While it shares the oxazolidinone ring, it lacks the direct N-N bond associated with the high mutagenicity of hydrazine derivatives. However, standard laboratory safety (PPE) is required as oxazolidinones can still exhibit biological activity.
    

References

  • PubChem. (2024). Compound Summary: Oxazolidinone Derivatives and Zolmitriptan Impurities.[3][4] National Library of Medicine. [Link]

  • European Food Safety Authority (EFSA). (2015).[5] Scientific Opinion on nitrofurans and their metabolites in food.[5][6] (Clarifying the structure of AOZ vs. other oxazolidinones). [Link]

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[5][6][7][8] Current Pharmaceutical Design, 2(2), 175-194. (Mechanism of the oxazolidinone pharmacophore).

Sources

A Guide to the Spectroscopic Characterization of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic organic compound featuring a core oxazolidinone ring. This structural motif is of significant interest in medicinal chemistry, forming the backbone of several important therapeutic agents, including the oxazolidinone class of antibiotics.[1][2][3] The precise characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability. This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate the structure of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications. The presence of the primary amine and the oxazolidinone ring system dictates the spectroscopic properties of the molecule. Understanding these properties is crucial for researchers working on the synthesis, modification, or application of this and related compounds.

Molecular Structure and Spectroscopic Overview

The molecular formula of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is C₅H₁₁ClN₂O₂ and its molecular weight is 166.61 g/mol .[4] The structure consists of a five-membered oxazolidin-2-one ring N-substituted with an ethylamine side chain, which is protonated in the hydrochloride form. This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the hydrochloride salt will influence the chemical shifts of nearby protons, particularly those on the ethylamine chain.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-CH₂- (oxazolidinone ring, adjacent to O)~4.4Triplet2HThe oxygen atom deshields these protons, shifting them downfield. They are coupled to the adjacent -CH₂- group.
-CH₂- (oxazolidinone ring, adjacent to N)~3.6Triplet2HThe nitrogen atom is less electronegative than oxygen, resulting in a more upfield shift compared to the O-CH₂ protons. They are coupled to the adjacent -CH₂- group.
-N-CH₂- (ethyl chain)~3.5Triplet2HThese protons are adjacent to the ring nitrogen and are deshielded. They are coupled to the terminal -CH₂-NH₃⁺ group.
-CH₂-NH₃⁺ (ethyl chain)~3.2Triplet2HThe positive charge on the protonated amine group strongly deshields these protons, shifting them downfield. They are coupled to the adjacent -N-CH₂- group.
-NH₃⁺~8.0-9.0Broad singlet3HThe protons on the ammonium group are acidic and exchange with the solvent, resulting in a broad signal. Its chemical shift is highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform additional experiments like COSY (Correlation Spectroscopy) to confirm proton-proton coupling relationships.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)Rationale
C=O (carbonyl)~158The carbonyl carbon is highly deshielded due to the double bond to oxygen and its position within the carbamate functionality.
-CH₂-O-~62The carbon atom bonded to the electronegative oxygen atom is significantly deshielded.
-CH₂-N- (ring)~45The carbon adjacent to the ring nitrogen is deshielded, but less so than the carbon attached to oxygen.
-N-CH₂- (chain)~48This carbon is also deshielded by the adjacent nitrogen atom.
-CH₂-NH₃⁺~38The carbon adjacent to the positively charged nitrogen is deshielded.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. Use the same deuterated solvent as for the ¹H NMR.

  • Instrument Setup: Use a broadband probe on the NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (amine salt)3200-2800Stretching (broad)
C-H (alkane)3000-2850Stretching
C=O (carbamate)~1750Stretching (strong)
N-H (amine salt)~1600Bending
C-O~1250Stretching

Experimental Protocol for FTIR

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For the free base, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one (C₅H₁₀N₂O₂), the expected molecular ion peak [M]⁺ would be at an m/z of 130.1. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule [M+H]⁺ of the free base at an m/z of 131.1.

Experimental Protocol for ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Acquire Data IR FTIR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data Data Data Interpretation & Correlation NMR->Data Analyze Spectra IR->Data Analyze Spectra MS->Data Analyze Spectra Structure Final Structure Confirmation Data->Structure Confirm Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, employing a combination of NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug development, a thorough understanding and application of these spectroscopic methods are essential for advancing new chemical entities from the laboratory to clinical applications. The data and protocols presented in this guide serve as a foundational reference for the characterization of this and structurally related oxazolidinone compounds.

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The Versatile Cornerstone: A Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride has emerged as a pivotal intermediate, offering a unique combination of a protected primary amine and a reactive secondary amine integrated within a stable heterocyclic scaffold. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its instrumental role in the construction of complex, biologically active molecules.

Physicochemical Properties and Structural Attributes

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a white to off-white solid, valued for its bifunctional nature. The oxazolidinone ring provides a constrained conformational framework, while the aminoethyl side chain offers a nucleophilic handle for a variety of chemical transformations.

PropertyValueSource
CAS Number 1262773-49-8
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Appearance Solid
Purity Typically ≥95%-

Synthesis of the Building Block: A Strategic Approach

The synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a multi-step process that hinges on the cyclization of an appropriate amino alcohol precursor. A common and efficient route involves the reaction of N-(2-hydroxyethyl)ethylenediamine with a carbonylating agent.

Conceptual Synthetic Pathway

The synthesis leverages the differential reactivity of the amino groups in N-(2-hydroxyethyl)ethylenediamine. The more nucleophilic primary amine can be selectively protected, followed by cyclization involving the secondary amine and the hydroxyl group to form the oxazolidinone ring. Subsequent deprotection yields the desired product.

G cluster_0 Synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one A N-(2-hydroxyethyl)ethylenediamine B Protection of Primary Amine A->B Protecting Group (e.g., Boc) C Protected Intermediate B->C D Cyclization with Carbonylating Agent (e.g., Phosgene equivalent) C->D E Protected 3-(2-Aminoethyl)-1,3-oxazolidin-2-one D->E F Deprotection E->F Acidic Conditions G 3-(2-Aminoethyl)-1,3-oxazolidin-2-one F->G H Salt Formation (HCl) G->H I Final Product H->I

Caption: Synthetic workflow for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Detailed Experimental Protocol (Illustrative)
  • Step 1: Protection of N-(2-hydroxyethyl)ethylenediamine. To a solution of N-(2-hydroxyethyl)ethylenediamine in a suitable solvent (e.g., dichloromethane), a protecting group precursor such as di-tert-butyl dicarbonate is added in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion, yielding the N-Boc protected intermediate.

  • Step 2: Cyclization. The protected amino alcohol is then reacted with a carbonylating agent. A common and effective method is the use of N,N'-carbonyldiimidazole (CDI)[1][2]. The CDI activates the hydroxyl group, facilitating an intramolecular nucleophilic attack by the secondary amine to form the oxazolidinone ring. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran.

  • Step 3: Deprotection and Salt Formation. The Boc-protected oxazolidinone is treated with a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or methanol), to remove the Boc group. The hydrochloride salt of the final product precipitates and can be isolated by filtration.

Key Reactions and Mechanistic Considerations

The utility of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride as a building block stems from the reactivity of its terminal primary amine. This amine can readily participate in a variety of nucleophilic reactions.

N-Alkylation and N-Arylation

The primary amine can be alkylated or arylated to introduce diverse substituents. For instance, in the synthesis of certain oxazolidinone antibiotics, this amine is often acylated or undergoes reductive amination.[3]

G cluster_1 Reactivity of the Primary Amine A 3-(2-Aminoethyl)-1,3- oxazolidin-2-one B Acylation A->B Acid Chloride/Anhydride C Reductive Amination A->C Aldehyde/Ketone, Reducing Agent D N-Acylated Product B->D E N-Alkylated Product C->E

Caption: Key reactions involving the primary amine of the building block.

The choice of reaction conditions, such as the base and solvent, is critical to ensure selective reaction at the primary amine without affecting the oxazolidinone ring. The hydrochloride salt form often requires neutralization with a suitable base prior to reaction.

Applications in Drug Development: The Oxazolidinone Antibiotics

The most prominent application of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is in the synthesis of oxazolidinone antibiotics, a critical class of drugs effective against multi-drug resistant Gram-positive bacteria.[3]

Synthesis of Linezolid Analogues

Linezolid, the first clinically approved oxazolidinone antibiotic, features a substituted N-aryl group attached to the oxazolidinone nitrogen. While the core of linezolid is typically synthesized through different routes, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one serves as a valuable building block for creating novel analogues with modified side chains. The primary amine can be functionalized to introduce various groups, allowing for the exploration of structure-activity relationships.

General Workflow for Analogue Synthesis

A general strategy involves the coupling of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one with a suitable electrophile to modify the side chain.

G cluster_2 Synthesis of Oxazolidinone Antibiotic Analogues A 3-(2-Aminoethyl)-1,3- oxazolidin-2-one B Coupling with R-X (Electrophile) A->B C Functionalized Intermediate B->C D Further Synthetic Modifications C->D E Novel Oxazolidinone Analogue D->E

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The Oxazolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxazolidinone ring, a five-membered heterocyclic scaffold, has cemented its status as a "privileged structure" in medicinal chemistry. Initially gaining prominence with the launch of the antibiotic Linezolid, the first new class of antibiotic approved in decades, its significance has expanded far beyond combating drug-resistant bacteria.[1][2] This guide provides an in-depth technical exploration of the oxazolidinone core, detailing its historical development, unique mechanism of action as a protein synthesis inhibitor, and the intricate structure-activity relationships that govern its efficacy. Furthermore, we will delve into its pivotal role as a chiral auxiliary in asymmetric synthesis, analyze the clinical landscape of approved drugs, address the critical challenge of bacterial resistance, and survey the burgeoning applications of oxazolidinone derivatives in diverse therapeutic areas, including oncology and neurology. This document serves as a comprehensive resource for researchers and drug development professionals, offering field-proven insights into the enduring utility and future potential of this remarkable chemical scaffold.

Part 1: Genesis of a Powerhouse Scaffold

The journey of the oxazolidinone core from a chemical curiosity to a clinical heavyweight is a testament to decades of medicinal chemistry innovation. Its story is not one of a single discovery but an evolution, highlighting the iterative process of drug development.

1.1. Early Discoveries: From Cycloserine to Synthetic Antibacterials

The first inklings of the biological activity of oxazolidinones can be traced back to compounds like cycloserine, a 3-oxazolidinone isomer used as an antitubercular drug since 1956, and the synthetic nitrofuran-oxazolidinone, Furazolidone, discovered in the 1940s.[1] However, these early examples did not possess the now-classic N-aryl-2-oxazolidinone structure that defines the modern class. The true breakthrough came in the late 1980s when researchers at E.I. du Pont de Nemours & Company reported the first synthetic N-aryl-oxazolidinones with potent antibacterial activity, compounds DuP-105 and DuP-721.[1] This marked the pivotal moment when the oxazolidinone core was recognized as a viable pharmacophore for a new class of antibiotics.

1.2. The Breakthrough: The Arrival of Linezolid

Following the initial discovery by DuPont, an intensive medicinal chemistry campaign by researchers at Pharmacia & Upjohn (now part of Pfizer) led to the development of Linezolid.[1] Approved by the US FDA in 2000, Linezolid was a landmark achievement.[3] It was the first member of this entirely new class of synthetic antibiotics to reach the market in over two decades, offering a critical new weapon against multi-drug resistant (MDR) Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4][5]

1.3. The Privileged Scaffold Concept

The oxazolidinone ring is considered a privileged scaffold because this single molecular framework is capable of binding to a diverse range of biological targets, leading to a wide array of pharmacological activities.[6] Its rigid structure, metabolic stability, and capacity to present substituents in a well-defined three-dimensional space make it an ideal starting point for drug design. While its fame was built on antibacterial action, the scaffold is now being successfully explored for anticancer, anti-inflammatory, and neurological applications, demonstrating its remarkable versatility.[1][7]

Part 2: The Molecular Basis of Activity: Mechanism and Structure-Activity Relationship (SAR)

The clinical success of oxazolidinones is rooted in their unique mechanism of action, which circumvents common resistance pathways, and a well-understood structure-activity relationship that allows for rational drug design.

2.1. A Unique Mode of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at a very early stage.[8][9] Their mechanism is distinct from other protein synthesis inhibitors, which is why they do not exhibit cross-resistance with existing drug classes.[4][9]

The core action involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[8][10][11][12] Specifically, they bind to the A-site of the PTC on the 23S rRNA, preventing the formation of the initiation complex with N-formylmethionyl-tRNA (fMet-tRNA).[8][9] This blockade of the initiation phase effectively halts the entire process of bacterial protein translation, leading to a bacteriostatic effect.[3][13]

MOA Mechanism of Oxazolidinone Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S 30S Subunit 30S->Initiation_Complex mRNA mRNA mRNA->30S Binds fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Binds to P-site Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S Binds to A-site of PTC Protein Bacterial Protein Initiation_Complex->Protein Translation Proceeds

Caption: Oxazolidinone binds to the 50S ribosomal subunit, blocking formation of the 70S initiation complex.

2.2. Decoding the Pharmacophore: A Deep Dive into SAR

The antibacterial potency of oxazolidinones is highly dependent on their chemical structure. Extensive SAR studies have elucidated the key features required for activity.[14]

  • A-Ring (Oxazolidinone Core): The core 2-oxazolidinone ring is essential. The (S)-configuration at the C5 position is critical for binding to the ribosome and ensuring antibacterial activity.[3][8]

  • C5 Side Chain: The acetamidomethyl group at the C5 position is a crucial component for potent activity, as seen in Linezolid.[14] Modifications here can significantly alter potency. For instance, replacing the carbonyl oxygen with sulfur (thiocarbonyl) has been shown to enhance in-vitro activity.[15]

  • B-Ring (N-Aryl Substituent): An N-aryl ring, typically a 3-fluorophenyl group, is vital.[14] This ring engages in π-stacking interactions within the ribosomal binding pocket.[3]

  • C- and D-Rings: These refer to further substitutions on the N-aryl ring system. The development of second-generation oxazolidinones like Tedizolid involved optimizing these rings. Tedizolid features a hydroxymethyl-substituted tetrazole ring system, which enhances potency through additional binding site interactions, allowing it to be effective against some linezolid-resistant strains.[16]

Compound Key Structural Difference from Linezolid Impact on Activity/Properties
Linezolid N/A (Reference)Broad Gram-positive activity, including MRSA, VRE.[1][5]
Tedizolid Replaces morpholine ring with a substituted pyridine and C5 acetamide with a hydroxymethyl-tetrazole.[16]4- to 8-fold more potent than linezolid; active against some linezolid-resistant (cfr-positive) strains.[16][17]
Eperezolid One of the early-generation compounds.Foundational for SAR studies, but less potent than linezolid.[8]
Radezolid Contains a bi-aryl system on the N-phenyl ring.[14]Enhanced potency.[14]
Part 3: The Oxazolidinone as a Chiral Auxiliary: Enabling Asymmetric Synthesis

Beyond its role as a pharmacophore, the oxazolidinone scaffold is a cornerstone of modern asymmetric synthesis. Evans auxiliaries, which are chiral oxazolidinones, are widely used to control the stereochemistry of reactions, particularly in the formation of new carbon-carbon bonds.[18]

3.1. Mechanism of Diastereoselective Enolate Alkylation

The power of the Evans auxiliary lies in its ability to direct the approach of an electrophile to one face of an enolate. The bulky substituent at the C4 position (e.g., benzyl or isopropyl) sterically blocks one face of the molecule. When the N-acyl group is deprotonated to form an enolate, it adopts a rigid, chelated conformation with the lithium or sodium counterion. This conformation forces an incoming electrophile (like an alkyl halide) to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[19]

Evans_Auxiliary Workflow for Evans Asymmetric Alkylation cluster_workflow Evans Asymmetric Alkylation Workflow Start (S)-4-Benzyl-2-oxazolidinone (Chiral Auxiliary) Acylation 1. Acylation (e.g., Propionyl Chloride) Start->Acylation Intermediate1 N-Acyl Oxazolidinone Acylation->Intermediate1 Deprotonation 2. Deprotonation (e.g., LDA, -78°C) Intermediate2 Chelated Z-Enolate Deprotonation->Intermediate2 Alkylation 3. Alkylation (e.g., Benzyl Bromide) Intermediate3 Alkylated Product Alkylation->Intermediate3 Cleavage 4. Auxiliary Cleavage (e.g., LiOH/H₂O₂) Product Enantiomerically Pure Carboxylic Acid + Recovered Auxiliary Cleavage->Product Intermediate1->Deprotonation Intermediate2->Alkylation Intermediate3->Cleavage

Caption: Stepwise workflow for achieving asymmetric alkylation using an Evans chiral auxiliary.

3.2. Experimental Protocol: A Step-by-Step Guide to Evans Asymmetric Alkylation

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone auxiliary.

A. Acylation of the Chiral Auxiliary

  • Rationale: The chiral auxiliary must first be attached to the substrate that will be alkylated. DMAP acts as an efficient acyl transfer catalyst.[19]

  • Procedure:

    • Dissolve the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

    • Add a base (e.g., triethylamine) followed by a catalytic amount of DMAP.

    • Cool the solution to 0 °C and add the desired acyl chloride (e.g., propionyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction with an aqueous wash and purify the N-acylated product by column chromatography.

B. Diastereoselective Alkylation

  • Rationale: A strong, non-nucleophilic base is required to form the enolate quantitatively at low temperatures, preventing side reactions. The choice of base (e.g., LDA vs NaHMDS) can influence the enolate geometry and subsequent stereoselectivity.[19]

  • Procedure:

    • Dissolve the N-acylated oxazolidinone in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add the base (e.g., LDA, freshly prepared or commercial solution) dropwise until the solution color indicates complete enolate formation.

    • Stir for 30-60 minutes at -78 °C.

    • Add the electrophile (e.g., allyl iodide) dropwise.

    • Stir at -78 °C for several hours or until TLC indicates consumption of the starting material.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent and purify by column chromatography.

C. Auxiliary Cleavage

  • Rationale: The auxiliary must be removed to yield the final enantiomerically pure product. Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is a mild and effective method that cleaves the amide bond without causing epimerization of the newly formed chiral center.[19][20]

  • Procedure:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

    • Stir vigorously until the reaction is complete.

    • Quench any excess peroxide with sodium sulfite.

    • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, while the desired carboxylic acid product is isolated from the aqueous layer after acidification.

Part 4: Clinical Landscape and The Challenge of Resistance

The clinical utility of oxazolidinones is defined by their efficacy against MDR pathogens, but this is increasingly challenged by the emergence of resistance.

4.1. Approved Oxazolidinone Therapeutics: Linezolid and Tedizolid

Linezolid and Tedizolid are the two flagship oxazolidinones in clinical use. While both target the same ribosomal subunit, Tedizolid represents a next-generation advancement with improved properties.[21][22][23]

Feature Linezolid Tedizolid Phosphate
FDA Approval 2000[3]2014[1]
Spectrum Gram-positives (MRSA, VRE, penicillin-resistant streptococci).Similar to linezolid, but with higher in-vitro potency.[17]
Potency Reference4-32 times more potent in vitro against staphylococci, enterococci, and streptococci.[17]
Dosing 600 mg twice daily (IV or oral).[24]200 mg once daily (IV or oral).[16]
Key Advantage First-in-class, established track record.[21]Higher potency, once-daily dosing, activity against some linezolid-resistant strains (cfr-mediated).[16][17]
Adverse Effects Myelosuppression (thrombocytopenia), peripheral and optic neuropathy with long-term use (>28 days).[13]Lower risk of gastrointestinal issues and thrombocytopenia in short-course (6-day) studies.[24]
4.2. Confronting Resistance: Mechanisms and Counterstrategies

While resistance was initially rare, it is now a growing concern.[4][25] The primary mechanisms are:

  • Target Site Mutations: The most common mechanism involves point mutations in the V domain of the 23S rRNA gene, with the G2576T mutation being frequently observed.[8] These mutations decrease the binding affinity of the oxazolidinone to the ribosome.

  • Transferable Resistance Genes: The acquisition of mobile genetic elements carrying resistance genes is a significant threat.[10]

    • cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA binding site, sterically hindering the drug.[8][16][26] Tedizolid's structure allows it to partially overcome this mechanism.[17]

    • optrA and poxtA genes: These genes encode ABC-F proteins that confer resistance, likely through a ribosome protection mechanism.[8][10][25]

Resistance Key Mechanisms of Oxazolidinone Resistance cluster_mechanisms Resistance Mechanisms Oxazolidinone Oxazolidinone Ribosome 50S Ribosome (23S rRNA) Oxazolidinone->Ribosome Binds & Inhibits Mutation Target Site Mutation (e.g., G2576T in 23S rRNA) Mutation->Ribosome Alters Binding Site (Reduced Affinity) CFR Enzymatic Modification (cfr gene methylates A2503) CFR->Ribosome Sterically Hinders Drug Binding ABC_F Ribosome Protection (optrA, poxtA genes) ABC_F->Ribosome Dislodges Bound Drug

Caption: Primary mechanisms bacteria use to develop resistance to oxazolidinone antibiotics.

4.3. The Next Wave: Oxazolidinones in Development

Several next-generation oxazolidinones are in clinical development, designed to overcome existing resistance and improve safety profiles.[2][8]

Compound Development Stage (Approx.) Key Target/Feature
Delpazolid Phase II/III[8]Treatment of multidrug-resistant tuberculosis (MDR-TB).
Radezolid Phase III[8]Activity against linezolid-resistant strains.[8]
Contezolid Approved in China[8]Treatment of complicated skin and soft tissue infections.
Part 5: Beyond Antibacterial Agents: The Expanding Therapeutic Horizon

The structural and chemical properties that make the oxazolidinone core an excellent antibacterial pharmacophore also make it a versatile scaffold for targeting other proteins.[1][7]

5.1. Emerging Applications

Research has expanded into several non-antibacterial therapeutic areas:

  • Anticancer: Certain oxazolidinone derivatives have shown potent antiproliferative activity against cancer cell lines like MCF-7 (breast) and HeLa (cervical).[27] Their mechanism may involve cell cycle arrest.[27]

  • Anti-inflammatory: Derivatives have been developed as potent inhibitors of enzymes like 5-lipoxygenase (5-LO), which is involved in inflammatory pathways.[27]

  • Neurological Disorders: The scaffold is being explored for activity against various central nervous system targets, with some derivatives showing potential as anticonvulsant agents.[28]

  • Cell Motility Inhibition: A non-antibacterial derivative was found to inhibit epithelial cell sheet migration, suggesting potential applications in wound healing or cancer metastasis research.[29]

5.2. Future Perspectives

The oxazolidinone core is a testament to the power of a privileged scaffold. Its unique mechanism against a validated bacterial target solved a critical unmet need in infectious disease. The ongoing challenge of resistance continues to drive the development of next-generation analogues with improved potency and resistance-breaking capabilities. Concurrently, the exploration of this scaffold against new biological targets in oncology, inflammation, and beyond ensures that the oxazolidinone core will remain a cornerstone of medicinal chemistry for the foreseeable future. Its story underscores a fundamental principle of drug discovery: a good scaffold is a gift that keeps on giving.

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  • Ghosh, A. K., et al. (2001). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Synthesis, 2001(17), 2533-2558. Retrieved from [Link]

  • Oxazolidinone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Barber, K. E., & Rybak, M. J. (2016). New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides. Infectious Diseases and Therapy, 5(Suppl 1), 1-17. Retrieved from [Link]

  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. (2023). Current Medicinal Chemistry, 30(23), 2672-2689. Retrieved from [Link]

  • Buitrago, S., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2653. Retrieved from [Link]

  • Kanafani, Z. A., & Corey, G. R. (2014). New and old oxazolidinones: tedizolid vs. linezolid. Clinical Microbiology and Infection, 20(s4), 1-8. Retrieved from [Link]

  • OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. (n.d.). Temple University. Retrieved from [Link]

  • Structure–activity differences between tedizolid and linezolid. (n.d.). ResearchGate. Retrieved from [Link]

  • Yoon, Y. K., et al. (2007). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & Medicinal Chemistry Letters, 17(1), 164-167. Retrieved from [Link]

  • Barber, K. E., & Rybak, M. J. (2016). New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides. Infectious Diseases and Therapy, 5(Suppl 1), 1-17. Retrieved from [Link]

  • Oxazolidinone antibiotics. (n.d.). EBSCO. Retrieved from [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Gage, J. R. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 79(11), 1363. Retrieved from [Link]

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Yue, J., et al. (2016). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. PLoS ONE, 11(5), e0154928. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Characteristics of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-oxazolidinone ring system is a cornerstone scaffold in modern medicinal chemistry, most famously represented by the antibiotic Linezolid. These heterocyclic structures serve as versatile intermediates and key pharmacophores in the development of novel therapeutic agents. 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a functionalized derivative of this important class, presenting a primary amine side chain that offers a valuable reactive handle for further chemical modification. Its hydrochloride salt form generally imparts favorable solubility and stability, making it an attractive building block for drug discovery pipelines.

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data on the compound's identity, properties, and analytical characterization. The methodologies presented are grounded in established principles, offering both validated data and practical, field-proven protocols to empower researchers in their experimental design and execution.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. The key identifiers and structural features of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl are summarized below.

ParameterValueReference
Compound Name 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride[1][2]
Synonym(s) 3-(2-Aminoethyl)oxazolidin-2-one hydrochloride[1]
CAS Number 1262773-49-8[1]
Molecular Formula C₅H₁₁ClN₂O₂[1][2]
Molecular Weight 166.61 g/mol [1][2]
Appearance Solid[2]
SMILES O=C1N(CCN)CCO1.[H]Cl[2]
InChI Key NOUSUYADGXGEPS-UHFFFAOYSA-N[2]

The structure features a five-membered 1,3-oxazolidin-2-one ring, which is a cyclic carbamate. Attached to the ring nitrogen is an ethylamine side chain, with the terminal primary amine protonated to form the hydrochloride salt. This combination of a rigid heterocyclic core and a flexible, reactive side chain is key to its utility as a chemical intermediate.

Proposed Synthesis Pathway

While multiple synthetic routes to oxazolidinones exist, a common and efficient method involves the cyclization of an appropriate amino alcohol with a carbonylating agent.[3][4] For 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, a plausible and scalable synthesis initiates from 2-((2-aminoethyl)amino)ethanol. This precursor is reacted with a safe and effective phosgene equivalent, such as dimethyl carbonate or carbonyldiimidazole (CDI), to induce cyclization and form the oxazolidinone ring. The final step involves treatment with hydrochloric acid to precipitate the desired salt.

Causality Behind Experimental Choices: The selection of a phosgene equivalent over phosgene gas itself is a critical safety and handling consideration in process chemistry. The formation of the hydrochloride salt at the final stage serves a dual purpose: it facilitates purification through crystallization and enhances the stability and aqueous solubility of the final product.

G cluster_0 Synthesis Workflow A Reactants: 2-((2-aminoethyl)amino)ethanol + Carbonylating Agent (e.g., CDI) B Reaction Vessel: Anhydrous Solvent (e.g., THF) Inert Atmosphere (N2) A->B Charge C Cyclization Reaction (Formation of Oxazolidinone Ring) B->C Stir at RT to Reflux D Work-up: Solvent Removal C->D Cool & Concentrate E Intermediate: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one (Free Base) D->E F Salt Formation: Dissolve in appropriate solvent (e.g., Isopropanol) Add HCl solution E->F G Purification: Crystallization / Filtration F->G H Final Product: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl G->H

Proposed workflow for the synthesis of the target compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

PropertyValue / DescriptionReference / Rationale
Calculated LogP -0.1809 (for free base)[1]
Topological Polar Surface Area (TPSA) 55.56 Ų[1]
Hydrogen Bond Donors 1 (for free base)[1]
Hydrogen Bond Acceptors 3 (for free base)[1]
Rotatable Bonds 2[1]
Solubility

The hydrochloride salt form is expected to be freely soluble in water and polar protic solvents like methanol and ethanol. This is analogous to other small molecule amine hydrochlorides.[5] Its solubility is likely to be lower in less polar solvents such as dichloromethane and ethyl acetate, and negligible in non-polar solvents like hexanes. The negative calculated LogP value for the free base further supports its hydrophilic character.[1]

Acidity/Basicity (pKa)

The primary site of protonation is the terminal amino group (-CH₂NH₂). As a primary alkylamine, its conjugate acid is expected to have a pKa in the range of 9-10. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. The hydrogens on the oxazolidinone ring are not significantly acidic.

Stability and Storage

For long-term integrity, the compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1] The cyclic carbamate linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, which would lead to ring-opening.

Analytical Characterization Methodologies

A robust suite of analytical techniques is required to confirm the identity, purity, and integrity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl.

Chromatographic Analysis (Purity Assessment)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for assessing the purity of polar organic compounds. It separates the target compound from impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in water or 50:50 water:acetonitrile to a concentration of ~1 mg/mL.

Self-Validation: The use of formic acid is compatible with mass spectrometry, allowing for peak identity confirmation via HPLC-MS if necessary.[6] The gradient method ensures that impurities with a wide range of polarities can be detected and resolved.

G cluster_1 RP-HPLC Workflow Solvent Mobile Phase (Water/Acetonitrile) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (210 nm) Column->Detector DAQ Data Acquisition (Chromatogram) Detector->DAQ

Standard workflow for RP-HPLC analysis.
Spectroscopic Analysis (Structural Elucidation)

NMR is the most powerful tool for unambiguous structure determination.[7] The predicted spectra for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl in a solvent like D₂O are as follows:

Predicted ¹H NMR Signals (in D₂O)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.4 t 2H -O-CH ₂-CH₂-N- Adjacent to electronegative oxygen.
~3.7 t 2H -O-CH₂-CH ₂-N- Adjacent to ring nitrogen.
~3.6 t 2H -N-CH ₂-CH₂-NH₃⁺ Adjacent to ring nitrogen.

| ~3.3 | t | 2H | -N-CH₂-CH ₂-NH₃⁺ | Adjacent to the ammonium group. |

Note: In D₂O, the protons of the ammonium group (-NH₃⁺) will exchange with deuterium and become invisible.

Predicted ¹³C NMR Signals

Chemical Shift (δ, ppm) Assignment Rationale
~160 C=O Carbamate carbonyl carbon.
~62 -O-C H₂- Carbon adjacent to ring oxygen.
~48 -N-C H₂-CH₂-NH₃⁺ Side chain carbon attached to ring nitrogen.
~45 -O-CH₂-C H₂-N- Carbon adjacent to ring nitrogen.

| ~38 | -CH₂-C H₂-NH₃⁺ | Side chain carbon adjacent to ammonium group. |

IR spectroscopy provides confirmation of key functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3100-2800 -NH₃⁺ N-H Stretch (broad)
2950-2850 C-H Alkane Stretch
~1750 C=O Carbamate Carbonyl Stretch

| ~1240 | C-O | C-O Stretch |

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the free base of the compound will be detected.

  • Expected [M+H]⁺: 131.08 (for C₅H₁₀N₂O₂)

Thermal Analysis (DSC/TGA)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on melting point, decomposition, and the presence of bound water or solvent.[8][9][10]

  • TGA: Measures mass change as a function of temperature. A significant mass loss before decomposition may indicate the presence of water (dehydration).

  • DSC: Measures the heat flow into or out of a sample. An endothermic peak corresponds to melting or dehydration, while an exothermic peak can indicate decomposition or crystallization.[11]

  • Instrument: STA (e.g., PerkinElmer Pyris STA 9, Netzsch STA 449).

  • Sample Pan: Alumina or platinum crucible.

  • Sample Mass: 2-5 mg.

  • Purge Gas: Nitrogen at 20 mL/min.

  • Temperature Program: Ramp from 30°C to 400°C at 10°C/min.

  • Data Analysis: Identify the onset temperature of endothermic peaks (melting) from the DSC curve and temperature ranges of mass loss from the TGA curve.

G cluster_2 TGA-DSC Analysis Workflow Sample Sample Prep (2-5 mg in pan) Instrument Load into STA (Furnace & Balance) Sample->Instrument Program Execute Method (Heat at 10°C/min under N2) Instrument->Program Data Simultaneous Data Collection Program->Data TGA TGA Curve (Mass vs. Temp) Data->TGA DSC DSC Curve (Heat Flow vs. Temp) Data->DSC Analysis Data Interpretation (Melting Point, Decomposition) TGA->Analysis DSC->Analysis

Workflow for thermal analysis using TGA-DSC.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • Hazard Classification: Eye Irritant Category 2 (H319: Causes serious eye irritation).[2]

  • GHS Pictogram: GHS07 (Exclamation Mark).[2]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, laboratory coat, and chemical-resistant gloves are mandatory.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[12]

  • First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl is a hydrophilic, stable solid with well-defined structural features. Its characterization relies on a standard suite of modern analytical techniques, including RP-HPLC for purity, NMR and MS for structural confirmation, and TGA/DSC for thermal properties. The presence of a primary amine hydrochloride provides both aqueous solubility and a reactive site for synthetic elaboration. This comprehensive physicochemical profile serves as a reliable foundation for scientists and researchers employing this valuable building block in pharmaceutical research and development.

References

  • Dass R, Somaiya C, Dholakia C, Kaneriya V. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. 2024;14(4):2186-90. [Link]

  • PubChem. 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Oxazolidinone. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Oxazolidinone. [Link]

  • Baran, W., et al. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules. 2024. [Link]

  • SIELC Technologies. 3-Amino-2-oxazolidinone. [Link]

  • ResearchGate. (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • ResearchGate. (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • PubChem. 1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Trivedi, M. K., et al. Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Modern Chemistry & Applications. [Link]

  • University of Wisconsin-Madison. Problems from Previous Years' Exams. [Link]

  • PubChem. 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. [Link]

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An In-Depth Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (CAS 1262773-49-8), a heterocyclic compound of significant interest in medicinal chemistry. While specific detailed experimental data for this particular salt is limited in publicly accessible literature, this guide synthesizes available information and leverages the extensive knowledge of the broader oxazolidinone class to offer valuable insights for researchers and drug development professionals. The guide will cover the core physicochemical properties, explore potential synthetic strategies, discuss its role as a key building block in the synthesis of complex pharmaceutical agents, and delve into the well-established pharmacological significance of the oxazolidinone scaffold. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Oxazolidinone Scaffold and its Significance

The 1,3-oxazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in a class of potent antibiotics.[1][2] The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multi-drug resistant Gram-positive bacteria.[3][4] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and reduces the likelihood of cross-resistance.[5][6]

Beyond their antibacterial properties, oxazolidinone derivatives have been investigated for a wide array of therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and in the treatment of various other conditions.[2] This versatility stems from the rigid, five-membered ring structure which can be strategically functionalized to interact with a variety of biological targets. The compound 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride provides a valuable synthon for the introduction of the oxazolidinone moiety, with the primary amino group offering a reactive handle for further chemical modifications.

Physicochemical Properties of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

PropertyValueSource
CAS Number 1262773-49-8[7]
Molecular Formula C₅H₁₁ClN₂O₂[7]
Molecular Weight 166.61 g/mol [7]
Appearance SolidInferred from supplier data
Purity ≥97%[7]
SMILES O=C1OCCN1CCN.Cl[7]
Topological Polar Surface Area (TPSA) 55.56 Ų[7]
logP -0.1809[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 2[7]

Table 1: Physicochemical properties of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Synthesis and Chemical Reactivity

General Synthetic Strategies for the Oxazolidinone Core

The synthesis of the 1,3-oxazolidin-2-one ring is a well-established area of organic chemistry. Several general methods can be applied, with the choice of route often depending on the desired substitution pattern and stereochemistry. A common and efficient approach involves the cyclization of β-amino alcohols with a carbonyl source.

One prevalent method is the reaction of an ethanolamine derivative with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). The high reactivity and toxicity of phosgene have led to the development of safer alternatives.

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

General synthesis of the 1,3-oxazolidin-2-one ring.
Plausible Synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one

A specific, validated protocol for the synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is not detailed in the reviewed literature. However, a logical synthetic route can be proposed based on established methodologies. One such approach would involve the reaction of 2-(2-hydroxyethyl)hydrazine with a suitable carbonylating agent to form the oxazolidinone ring, followed by protection and deprotection steps for the amino group.

Alternatively, a more direct route could involve the N-alkylation of a pre-formed oxazolidinone with a protected 2-aminoethyl halide, followed by deprotection.

Hypothetical Synthetic Workflow:

  • Reaction of a suitable precursor: A potential starting material could be N-(2-hydroxyethyl)ethylenediamine.

  • Cyclization: Reaction with a carbonylating agent like diethyl carbonate or carbonyldiimidazole would form the oxazolidinone ring. The primary amine would likely need to be protected during this step.

  • Deprotection: Removal of the protecting group from the primary amine would yield the desired product.

  • Salt Formation: Treatment with hydrochloric acid would then produce the hydrochloride salt.

graph Hypothetical_Synthesis { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Plausible synthetic workflow for the target compound.
Chemical Reactivity

The primary reactive site of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is the terminal primary amino group. This nucleophilic amine can readily participate in a variety of chemical transformations, making it a versatile building block for introducing the oxazolidinone moiety into larger molecules. Common reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The oxazolidinone ring itself is generally stable under neutral and mildly acidic or basic conditions. However, strong acidic or basic conditions can lead to hydrolysis and ring-opening.

Applications in Drug Discovery and Development

The primary value of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride lies in its utility as a synthetic intermediate for the preparation of more complex, biologically active molecules.

Building Block for Novel Oxazolidinone Antibiotics

The aminoethyl side chain provides a convenient attachment point for the synthesis of novel oxazolidinone antibiotics. By modifying the substituent on the amino group, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[8][9] The core oxazolidinone scaffold is essential for binding to the bacterial ribosome, while modifications at the N-3 position can influence potency, spectrum of activity, and safety profile.[3]

Intermediate in the Synthesis of Zolmitriptan and Related Triptans

While a direct, documented role of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in the synthesis of the anti-migraine drug Zolmitriptan is not explicitly found, structurally similar oxazolidinone derivatives are known key intermediates.[10][11][12] Zolmitriptan is a serotonin (5-HT) 1B/1D receptor agonist and features a (S)-4-substituted oxazolidin-2-one moiety.[13][14] The synthesis of Zolmitriptan and its impurities often involves the use of chiral oxazolidinone building blocks.[10][12] It is plausible that 3-(2-Aminoethyl)-1,3-oxazolidin-2-one could serve as a precursor or a reference standard in the development of novel triptan analogues or in the study of Zolmitriptan's metabolism and degradation pathways.

graph Drug_Development_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Role as a versatile building block in drug development.

Pharmacological Context: The Mechanism of Action of Oxazolidinones

The most well-characterized pharmacological action of the oxazolidinone class is the inhibition of bacterial protein synthesis. This occurs through a unique mechanism that distinguishes them from other protein synthesis inhibitors.

  • Binding Site: Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4]

  • Inhibition of Initiation: They prevent the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, they interfere with the binding of the initiator fMet-tRNA to the ribosome.[6]

  • Bacteriostatic Action: This inhibition of protein synthesis results in a bacteriostatic effect, meaning it stops the growth and replication of bacteria.

This distinct mechanism of action is the primary reason for the effectiveness of oxazolidinones against bacteria that have developed resistance to other classes of antibiotics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Hazard Identification:

Based on available supplier information, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

    • If inhaled: Move person into fresh air.

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug development. While specific research focusing solely on this compound is limited, its structural features, particularly the presence of the pharmacologically important oxazolidinone ring and a reactive primary amine, make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of the well-established chemistry and biology of the oxazolidinone class provides a strong foundation for researchers to explore the potential of this and related compounds in the quest for new and improved medicines.

References

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Theoretical Perspectives on 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed theoretical examination of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, a molecule of interest within the broader class of oxazolidinones. While direct experimental and computational studies on this specific hydrochloride salt are not extensively available in public literature, this document constructs a robust theoretical framework based on the well-established chemistry of the oxazolidin-2-one scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, potential synthetic pathways, and physicochemical properties, thereby facilitating its evaluation in medicinal chemistry and drug design programs.

Introduction: The Significance of the Oxazolidin-2-one Scaffold

The 1,3-oxazolidin-2-one ring is a privileged heterocyclic motif in medicinal chemistry and organic synthesis.[1][2] This five-membered ring system, containing both nitrogen and oxygen, is a cornerstone of various therapeutic agents, most notably the oxazolidinone class of antibiotics, such as Linezolid.[1][3] These antibiotics exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis.[1][3][4] Beyond their antibacterial properties, oxazolidinone derivatives have been explored for a range of biological activities, including as anticancer, anti-inflammatory, and neurological agents.[2]

The versatility of the oxazolidinone scaffold also extends to its application as a chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1] The focus of this guide, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, presents a simple yet intriguing functionalization of this core structure. The presence of a primary aminoethyl group at the N-3 position introduces a basic center, allowing for the formation of a hydrochloride salt, which can significantly influence its physicochemical properties, such as solubility and stability.

This document will delve into a theoretical analysis of this molecule, providing a foundational understanding for researchers exploring its potential applications.

Molecular Structure and Physicochemical Properties

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a salt composed of the protonated 3-(2-aminoethyl)-1,3-oxazolidin-2-one cation and a chloride anion.

Core Structure: 1,3-Oxazolidin-2-one

The foundational 1,3-oxazolidin-2-one ring is a planar, five-membered heterocycle. Its stability is attributed to the delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group, forming a carbamate linkage within the cyclic system. This electronic arrangement imparts a degree of rigidity to the ring.

Functionalization and Salt Formation

The key functional group is the 2-aminoethyl substituent at the N-3 position. The terminal primary amine is basic and will be protonated at physiological pH, leading to the formation of the hydrochloride salt. This salt form is generally expected to have higher aqueous solubility compared to the free base, a crucial property for drug development.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂ChemScene
Molecular Weight 166.61 g/mol ChemScene
CAS Number 1262773-49-8ChemScene
Structural Diagram

Caption: Chemical structure of the 3-(2-Aminoethyl)-1,3-oxazolidin-2-one cation and the chloride anion.

Theoretical Synthesis and Reactivity

While specific synthetic procedures for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride are not detailed in the readily available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N-substituted oxazolidin-2-ones.[5]

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted oxazolidin-2-ones involves the reaction of a corresponding amino alcohol with a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI).

G reagent1 2-(2-Aminoethylamino)ethanol intermediate 3-(2-Aminoethyl)-1,3-oxazolidin-2-one (Free Base) reagent1->intermediate Cyclization reagent2 Carbonylating Agent (e.g., Diethyl Carbonate, CDI) reagent2->intermediate product 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride intermediate->product Protonation hcl HCl hcl->product

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

3-(2-Aminoethyl)-1,3-oxazolidin-2-one is a highly versatile heterocyclic building block in modern medicinal chemistry and drug development. Its structure is of significant interest for two primary reasons:

  • Bifunctionality: It possesses a reactive primary aliphatic amine, which serves as a key handle for a multitude of derivatization reactions.

  • Masked Functionality: The oxazolidinone ring can be considered a stable, cyclic carbamate that masks a 2-hydroxyethylamino moiety. This ring is a privileged scaffold found in several approved pharmaceuticals, most notably in the oxazolidinone class of antibiotics like Linezolid.[1]

The hydrochloride salt form of this reagent is typically supplied due to its enhanced stability and ease of handling. However, for synthetic utility, the primary amine must first be liberated to its free base form. This guide provides detailed protocols for the initial deprotonation step and subsequent derivatization pathways, including N-acylation and N-alkylation, to generate diverse chemical entities. We will explore the causality behind experimental choices, provide validated step-by-step protocols, and discuss the strategic synthesis of more complex scaffolds.

Core Protocol: Liberation of the 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Free Base

The foundational step for nearly all subsequent reactions is the quantitative neutralization of the hydrochloride salt. This unmasks the nucleophilic primary amine, rendering it reactive. The choice of base and solvent is critical to prevent unwanted side reactions, such as hydrolysis of the oxazolidinone ring.

Scientific Rationale: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is ideal. These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which prevents them from acting as nucleophiles and attacking the electrophilic carbonyl of the oxazolidinone ring. Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are preferred to avoid introducing water, which could lead to hydrolysis under certain conditions.

Protocol 2.1: Small-Scale Free Base Generation for In Situ Use

This protocol is suitable when the free amine will be used immediately in a subsequent reaction in the same pot.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq).

  • Solvation: Add anhydrous DCM (or another suitable aprotic solvent) to achieve a concentration of approximately 0.1-0.2 M. Stir the resulting slurry at room temperature.

  • Neutralization: Add triethylamine (1.1 - 1.2 eq) dropwise to the stirring slurry.

  • Confirmation: Stir the mixture for 15-20 minutes at room temperature. The slurry will typically become a clear, homogeneous solution as the soluble free base and triethylammonium chloride salt are formed. The solution is now ready for the addition of the next reagent.

dot

G cluster_workflow Workflow: Free Amine Liberation start Start: Weigh Hydrochloride Salt dissolve Dissolve/Suspend in Anhydrous DCM start->dissolve Inert Atmosphere add_base Add Triethylamine (1.1 eq) dissolve->add_base stir Stir 20 min at Room Temp add_base->stir Forms Soluble Free Base product Product: Solution of Free Amine Ready for Use stir->product

Caption: General workflow for the in situ generation of the reactive free amine.

Application I: Synthesis of N-Acyl and N-Sulfonyl Derivatives

The most straightforward derivatization of the free amine is the formation of stable amide or sulfonamide linkages. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

Mechanistic Insight: This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of an acid chloride or anhydride. The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (chloride or carboxylate) forms the amide bond. The excess organic base used in Protocol 2.1 serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Protocol 3.1: General Procedure for N-Acetylation
  • Free Base Generation: Following Protocol 2.1, generate the free amine from 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (e.g., 1.0 g, 6.0 mmol, 1.0 eq) in 30 mL of anhydrous DCM with triethylamine (0.92 mL, 6.6 mmol, 1.1 eq).

  • Acylation: Cool the resulting solution to 0 °C in an ice bath. Add acetyl chloride (0.47 mL, 6.6 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield the pure N-acetyl derivative.

Data Summary: Representative N-Acyl and N-Sulfonyl Derivatives
EntryElectrophileStoichiometry (eq)SolventTime (h)Typical Yield
1Acetyl Chloride1.1DCM2>90%
2Benzoyl Chloride1.1DCM3>85%
3Acetic Anhydride1.2DCM4>90%
4Tosyl Chloride1.1DCM6>80%

dot

G Start_HCl Starting Material (Hydrochloride Salt) arrow1 DCM Start_HCl->arrow1 Base Et3N Base->arrow1 Acyl_Cl R-COCl arrow2 DCM Acyl_Cl->arrow2 Free_Amine Free Amine Intermediate Free_Amine->arrow2 Product N-Acyl Derivative Product Salt Et3N·HCl plus1 + plus1->arrow1 plus2 + plus2->arrow2 arrow1->Free_Amine arrow2->Product

Caption: Reaction scheme for the N-acylation of the free amine intermediate.

Application II: Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ.

Expertise & Causality: The choice of reducing agent is paramount. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective agent that readily reduces the protonated iminium ion intermediate but does not typically reduce the starting aldehyde or ketone.[2] This selectivity prevents competitive reduction of the carbonyl starting material, leading to cleaner reactions and higher yields of the desired amine product. The reaction is often performed in solvents like dichloroethane (DCE) or DCM.

Protocol 4.1: General Procedure for Reductive Amination
  • Free Base Generation: Prepare the free amine from 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) as described in Protocol 2.1, but use Dichloroethane (DCE) as the solvent.

  • Imine Formation: To the solution of the free amine, add the desired aldehyde or ketone (1.0-1.2 eq). If the carbonyl compound is less reactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes.

  • Purification: Separate the layers and extract the aqueous phase with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the pure N-alkylated derivative.

Data Summary: Representative N-Alkyl Derivatives
EntryCarbonyl CompoundStoichiometry (eq)Reducing AgentTime (h)Typical Yield
1Benzaldehyde1.1NaBH(OAc)₃ (1.5)12>80%
2Cyclohexanone1.2NaBH(OAc)₃ (1.5)16>75%
3Isovaleraldehyde1.1NaBH(OAc)₃ (1.5)12>85%

Advanced Application: Towards Piperazin-2-one Scaffolds

The inherent structure of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one contains a masked N-(2-hydroxyethyl)ethylenediamine backbone. Under certain conditions, the oxazolidinone ring can be opened and the resulting intermediate can undergo intramolecular cyclization to form a piperazin-2-one ring system, a valuable scaffold in medicinal chemistry.[3][4] This transformation typically requires more forcing conditions, such as strong base- or acid-catalyzed hydrolysis followed by thermal cyclization.

Mechanistic Hypothesis: Treatment with a strong base like sodium hydroxide could hydrolyze the cyclic carbamate to yield a sodium carbamate salt, which upon acidification and heating, could eliminate CO₂ and cyclize to the piperazin-2-one. This is a more advanced synthetic route that requires careful optimization.

dot

G start 3-(2-Aminoethyl)-1,3- oxazolidin-2-one intermediate N-(2-Aminoethyl) ethanolamine (Intermediate after Hydrolysis) start->intermediate 1. NaOH, H₂O, Δ 2. H⁺ Work-up product Piperazin-2-one Scaffold intermediate->product Heat (Δ) - H₂O

Caption: Plausible synthetic pathway from the oxazolidinone to a piperazin-2-one core.

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a cost-effective and synthetically tractable starting material for generating a wide array of chemical derivatives. The protocols outlined in this guide demonstrate its utility in fundamental transformations such as N-acylation and N-alkylation, providing reliable access to novel amides, sulfonamides, and secondary amines. Furthermore, its underlying structure holds potential for the synthesis of more complex and medicinally relevant heterocyclic systems like piperazinones. The key to its successful application lies in the initial, clean conversion to its free amine form, enabling its potent nucleophilicity to be harnessed in a controlled and efficient manner.

References

  • Reddy, K. V., et al. (2007). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. E-Journal of Chemistry, 4(1), 57-65. Available at: [Link]

  • Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. Available at: [Link]

  • Kavonec, F., et al. (2011). Identification, preparation and UHPLC determination of process-related impurity in zolmitriptan. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 978-984. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2128-2137. Available at: [Link]

  • Huang, J., et al. (2012). A Practical and General Method for the Synthesis of N-Tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Mag-isa, J. C., et al. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 6(38), 24655-24663. Available at: [Link]

  • Pharmaffiliates. (n.d.). Zolmitriptan-impurities. Available at: [Link]

  • Wang, S., et al. (2012). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Archiv der Pharmazie, 345(6), 481-487. Available at: [Link]

  • Argüello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9335-9345. Available at: [Link]

  • Gurung, S. R., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3376. Available at: [Link]

  • Smith, N., & Stutts, J. W. (1986). Process for the preparation of the iron III chelate of N-(2-hydroxyethyl)-ethylenediaminetriacetic acid. Google Patents.
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  • USP-NF. (2020). Zolmitriptan. Available at: [Link]

  • Al-Orabi, J., et al. (2023). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 555, 121591. Available at: [Link]

  • Fernandes, G. F., & de Souza, M. V. N. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of zolmitriptan and impurities I and II. Available at: [Link]

  • Zentiva, K. S. (2012). A method for the preparation of zolmitriptan. Google Patents.
  • Argüello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available at: [Link]

  • Reddy, K. A., et al. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 2(2), 943-946. Available at: [Link]

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The Versatile Building Block: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidin-2-one moiety is a cornerstone in contemporary medicinal chemistry, most famously recognized as the pharmacophore of the linezolid class of antibiotics.[1] These synthetic antibacterial agents exhibit a unique mechanism of action by inhibiting the initiation phase of bacterial protein synthesis, making them effective against multi-drug resistant Gram-positive pathogens.[2] Beyond their antibacterial prowess, oxazolidinone derivatives are integral intermediates in the synthesis of a diverse array of therapeutic agents, including treatments for migraines and neurological disorders.[3] The compound at the heart of this guide, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (CAS No. 1262773-49-8), represents a key building block for extending the chemical diversity and therapeutic reach of this important scaffold.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in chemical synthesis. We will delve into its chemical properties, safe handling procedures, and provide a detailed, field-proven protocol for its use in a representative synthetic transformation, underscoring the causality behind each experimental step.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for successful and safe experimentation. The key properties of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂[3][4]
Molecular Weight 166.61 g/mol [3][4]
Appearance Solid[4]
Storage 4°C, sealed storage, away from moisture[3]

Core Application: A Nucleophilic Building Block

The primary utility of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride lies in the nucleophilic character of its primary amino group. As a hydrochloride salt, the amine is protonated and therefore unreactive. To engage this compound in nucleophilic reactions, such as acylation or reductive amination, the free base must be generated in situ. This is typically achieved by the addition of a non-nucleophilic base to neutralize the hydrochloride. The choice of base and solvent is critical to avoid unwanted side reactions and ensure good solubility of the reactants.

Experimental Protocol: N-Acylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one

This protocol details a representative N-acylation reaction, a fundamental transformation for creating amides which are prevalent in many pharmaceutical compounds. This procedure is based on established methods for the acylation of primary amines.

Objective:

To synthesize N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide through the acylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one with acetyl chloride.

Reaction Scheme:

acylation cluster_reactants Reactants cluster_products Products reagent1 3-(2-Aminoethyl)-1,3-oxazolidin-2-one (Free Base) product N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide reagent1->product + reagent2 Acetyl Chloride reagent2->product + byproduct Triethylamine Hydrochloride

Caption: N-Acylation Reaction Workflow.

Materials:
  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to create a stirrable slurry.

    • Expertise & Experience: Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent (acetyl chloride). The hydrochloride salt has limited solubility in many organic solvents, hence a suspension is expected.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes.

    • Expertise & Experience: TEA acts as a base to neutralize the hydrochloride salt, liberating the free primary amine which is the active nucleophile. An excess of TEA is used to also quench the HCl generated during the acylation reaction. Cooling the reaction mixture helps to control the exothermicity of the acid-base neutralization and the subsequent acylation.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Expertise & Experience: A slight excess of the acylating agent ensures complete consumption of the starting amine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

    • Expertise & Experience: The aqueous bicarbonate solution will neutralize any remaining acetyl chloride and the triethylamine hydrochloride salt, facilitating their removal from the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

    • Expertise & Experience: Washing with brine helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide.

Safety Precautions:
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5][6]

  • Acetyl chloride is corrosive and reacts violently with water. Handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Alternative Synthetic Pathway: Reductive Amination

Another powerful application of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is in reductive amination reactions. After in situ generation of the free base, the primary amine can react with an aldehyde or ketone to form an imine, which is then reduced to a more substituted amine. This two-step, one-pot procedure is a highly effective method for forming carbon-nitrogen bonds.[7]

Conceptual Workflow for Reductive Amination:

reductive_amination start 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride free_base Generate Free Base (e.g., with TEA) start->free_base imine_formation React with Aldehyde/Ketone to form Imine free_base->imine_formation reduction Reduce Imine (e.g., with NaBH(OAc)₃) imine_formation->reduction product Substituted Amine Product reduction->product

Caption: Reductive Amination Conceptual Workflow.

Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the unreacted aldehyde or ketone.[8] This method provides a versatile route to a wide range of secondary and tertiary amines incorporating the oxazolidinone scaffold.

Conclusion and Future Outlook

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its primary amino group, once deprotected, serves as a potent nucleophile for a variety of bond-forming reactions. The protocols and conceptual frameworks presented here for N-acylation and reductive amination are foundational and can be adapted for the synthesis of a multitude of more complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will be instrumental in accelerating the drug discovery and development process.

References

  • Patel, M., & Patel, P. (2021). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2021, 1-15. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-Oxazolidinone. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Vijayakumar, E. K., Samel, M. A., Bhalekar, S. B., & Pakhale, S. M. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. Indian journal of pharmaceutical sciences, 72(1), 119–122. Available from: [Link]

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  • Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available from: [Link]

  • de Sousa, J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. MedChemComm, 13(5), 833-864. Available from: [Link]

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Application Notes and Protocols for the Derivatization of the Primary Amino Group on 3-(2-aminoethyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The 3-(2-aminoethyl)-1,3-oxazolidin-2-one moiety is a valuable building block in contemporary drug discovery and development. The oxazolidinone core is a recognized pharmacophore, most notably found in antibiotics such as linezolid, which target multidrug-resistant Gram-positive bacteria.[1][2] The true synthetic versatility of this scaffold, however, lies in the functionalization of its pendant primary amino group. Derivatization at this site allows for the introduction of a wide array of functionalities, enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides detailed protocols and scientific rationale for the most common and effective methods of derivatizing the primary amino group of 3-(2-aminoethyl)-1,3-oxazolidin-2-one, targeting researchers and professionals in medicinal chemistry and drug development.

The strategic modification of this primary amine can lead to the generation of novel chemical entities with tailored properties for various therapeutic areas. The protocols outlined herein—acylation, reductive amination, and sulfonylation—are foundational transformations that open the door to vast chemical space. Each method is presented with an emphasis on the underlying chemical principles, ensuring that the researcher can not only execute the protocol but also adapt it to their specific synthetic goals.

Chemical Structure and Reactivity

3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride has the following chemical structure:

  • Molecular Formula: C₅H₁₁ClN₂O₂[3]

  • Molecular Weight: 166.61 g/mol [3]

The key reactive site for the derivatizations discussed in this document is the terminal primary amino group (-NH₂). This group is nucleophilic and will readily react with a variety of electrophiles. The oxazolidinone ring is generally stable under the conditions described, but care should be taken to avoid harsh acidic or basic conditions that could lead to ring opening.[4]

I. N-Acylation: Forging Amide Bonds

N-acylation is a robust and widely used method for converting primary amines into stable amides. This transformation is fundamental in medicinal chemistry for introducing diverse side chains that can interact with biological targets. The reaction can be readily achieved using acyl chlorides or acid anhydrides.

Causality Behind Experimental Choices:
  • Acyl Chlorides vs. Anhydrides: Acyl chlorides are generally more reactive than anhydrides, often leading to faster reaction times. However, they produce hydrochloric acid as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.[5] Anhydrides are less reactive but have the advantage of producing a carboxylic acid byproduct, which is less corrosive.[6][7]

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to scavenge the acid byproduct without competing with the primary amine for the acylating agent.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are ideal as they do not react with the acylating agents.

Protocol 1A: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of 3-(2-aminoethyl)-1,3-oxazolidin-2-one with an acyl chloride.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-(2-aminoethyl)-1,3-oxazolidin-2-one (1.0 eq) and TEA (1.2 eq) in DCM cool Cool to 0 °C start->cool add_acyl Add acyl chloride (1.1 eq) dropwise cool->add_acyl warm Warm to room temperature and stir add_acyl->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with H₂O monitor->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 1: Workflow for N-acylation with acyl chlorides.

Materials:

  • 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation of the Free Base: In a round-bottom flask, suspend 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) in DCM. Add TEA (1.1 eq) and stir for 15-20 minutes at room temperature to liberate the free amine.

  • Reaction Setup: To the suspension of the free amine, add an additional portion of TEA (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-acylated product.

Protocol 1B: N-Acylation using Acid Anhydrides

This protocol provides a method for acylation using a less reactive acid anhydride, which may be preferable for certain substrates.

Materials:

  • 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Acid anhydride of choice (e.g., acetic anhydride, succinic anhydride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of the Free Base: As in Protocol 1A, prepare the free amine from the hydrochloride salt using TEA (1.1 eq) in DCM.

  • Reaction Setup: To the solution of the free amine, add the acid anhydride (1.2 eq) and TEA (1.2 eq). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction if needed.

  • Reaction Progression: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the carboxylic acid byproduct. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterAcyl Chloride MethodAcid Anhydride Method
Acylating Agent Acyl Chloride (1.1 eq)Acid Anhydride (1.2 eq)
Base TEA or DIPEA (2.3 eq total)TEA or DIPEA (1.2 eq)
Solvent DCM, ChloroformDCM, THF
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 2-16 hours4-24 hours
Byproduct HClCarboxylic Acid

Table 1: Comparison of N-Acylation Protocols.

II. Reductive Amination: Forming Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[8] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction.[9]

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less reactive towards aldehydes and ketones than sodium borohydride, which allows the imine formation to proceed before reduction. Sodium cyanoborohydride (NaBH₃CN) is another common choice.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.[10] Acetic acid can be used as a catalyst to promote imine formation.

  • Stoichiometry: A slight excess of the aldehyde or ketone and the reducing agent is typically used to ensure complete conversion of the starting amine.

Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol details a general procedure for the reductive amination of 3-(2-aminoethyl)-1,3-oxazolidin-2-one.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-(2-aminoethyl)-1,3-oxazolidin-2-one (1.0 eq) and aldehyde/ketone (1.2 eq) in DCM add_stab Add STAB (1.5 eq) portion-wise start->add_stab stir Stir at room temperature add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with saturated NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 2: Workflow for Reductive Amination.

Materials:

  • 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Aldehyde or Ketone of choice (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of the Free Base: Liberate the free amine from 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) with TEA (1.1 eq) in DCM, as described in Protocol 1A.

  • Imine Formation: To the solution of the free amine, add the aldehyde or ketone (1.2 eq) and stir for 30-60 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Progression: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

III. N-Sulfonylation: Crafting Sulfonamides

The synthesis of sulfonamides from primary amines is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.[11] This transformation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:
  • Sulfonylating Agent: A wide variety of sulfonyl chlorides are commercially available, allowing for the introduction of diverse aryl and alkylsulfonyl groups.

  • Base: Pyridine is often used as both a base and a solvent for this reaction, as it effectively scavenges the HCl byproduct and can catalyze the reaction. Alternatively, TEA in a solvent like DCM can be used.

  • Reaction Conditions: The reaction is typically run at room temperature, although gentle heating may be required for less reactive sulfonyl chlorides.

Protocol 3: N-Sulfonylation with Sulfonyl Chlorides

This protocol outlines a general method for the synthesis of sulfonamides from 3-(2-aminoethyl)-1,3-oxazolidin-2-one.

Materials:

  • 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) (if using TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of the Free Base: Prepare the free amine from the hydrochloride salt (1.0 eq) with TEA (1.1 eq) in DCM.

  • Reaction Setup: To the solution of the free amine, add pyridine (2.0 eq) or TEA (2.0 eq).

  • Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 4-24 hours and monitor by TLC or LC-MS.

  • Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with DCM and wash with 1 M HCl to remove excess pyridine. Then, wash with saturated aqueous NaHCO₃ and brine. If TEA/DCM is used, wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterReductive AminationN-Sulfonylation
Electrophile Aldehyde/Ketone (1.2 eq)Sulfonyl Chloride (1.1 eq)
Reagent STAB (1.5 eq)-
Base TEA (1.1 eq)Pyridine or TEA (2.0 eq)
Solvent DCM, DCEPyridine, DCM
Temperature Room TemperatureRoom Temperature
Reaction Time 4-24 hours4-24 hours
Product Secondary/Tertiary AmineSulfonamide

Table 2: Comparison of Reductive Amination and N-Sulfonylation Protocols.

IV. Characterization of Derivatives

The successful derivatization of 3-(2-aminoethyl)-1,3-oxazolidin-2-one should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the -NH₂ protons and the appearance of new signals corresponding to the introduced group (e.g., an amide N-H proton, new alkyl or aryl protons) is a key indicator of a successful reaction. The chemical shifts of the ethyl linker protons will also be affected by the new substituent.

    • ¹³C NMR: The appearance of new carbon signals from the derivative group and shifts in the signals of the ethyl linker carbons will be observed.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI) MS, which will show the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the derivatized compound.

  • Infrared (IR) Spectroscopy:

    • N-Acylation: The formation of an amide bond will be indicated by the appearance of a strong C=O stretching band around 1650 cm⁻¹ and an N-H bending vibration around 1550 cm⁻¹.

    • N-Sulfonylation: The presence of a sulfonamide group will be indicated by characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹.

V. Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagent Handling:

    • Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. They react violently with water. Handle with care.

    • Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled with caution. Quench any excess reagent carefully.

    • Organic solvents like DCM are volatile and potentially carcinogenic. Avoid inhalation and skin contact.

  • Oxazolidinones: While many oxazolidinone derivatives are used as therapeutics, it is important to handle all new chemical entities with care, as their toxicological properties are unknown.[12][13]

Conclusion

The derivatization of the primary amino group of 3-(2-aminoethyl)-1,3-oxazolidin-2-one is a key strategy for generating novel molecules with potential therapeutic applications. The protocols for N-acylation, reductive amination, and N-sulfonylation provided in this guide offer reliable and versatile methods for accessing a wide range of derivatives. By understanding the chemical principles behind each transformation, researchers can effectively utilize this valuable scaffold in their drug discovery programs.

References

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Sources

Application Notes and Protocols: The Strategic Use of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role and application of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in the field of asymmetric synthesis. Contrary to initial assumptions, this molecule does not function as a traditional chiral auxiliary due to the absence of stereogenic centers on the oxazolidinone ring. Instead, its primary value lies in its utility as a versatile achiral building block for the synthesis of sophisticated chiral ligands. The terminal primary amine of the 3-(2-aminoethyl) substituent serves as a key functional handle for the introduction of chirality. This guide elucidates the structural rationale, provides detailed protocols for the synthesis of a representative chiral Schiff base ligand, and outlines its application in a model asymmetric catalytic reaction. Furthermore, the broader significance of the oxazolidinone core in medicinal chemistry is discussed, providing context for its importance in drug discovery and development.

Introduction: A Re-evaluation of the Role of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one

The oxazolidinone scaffold is of paramount importance in modern organic chemistry.[1][2] Oxazolidin-2-ones, particularly those substituted at the 4 and 5 positions, were popularized by David A. Evans and are celebrated as powerful chiral auxiliaries.[3] These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered.[4]

However, it is crucial to recognize that 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride does not fit the classical definition of a chiral auxiliary. The oxazolidinone ring in this compound is unsubstituted at the 4 and 5 positions and is therefore achiral. Consequently, it cannot independently induce stereoselectivity in the manner of Evans' auxiliaries.

The strategic value of this compound in asymmetric synthesis is realized through its role as a precursor to chiral ligands .[5] The terminal amino group provides a reactive site for the covalent attachment of chiral moieties, transforming the achiral starting material into a valuable component of a chiral catalyst system. The oxazolidinone ring itself can play a role in the ligand's steric and electronic properties and may participate in secondary interactions with the metal center.

Rationale for Use as a Chiral Ligand Precursor

The design of effective chiral ligands is a cornerstone of asymmetric catalysis.[6] The 3-(2-Aminoethyl)-1,3-oxazolidin-2-one scaffold offers several advantageous features for this purpose:

  • Modular Synthesis: The primary amine allows for the straightforward and modular synthesis of a diverse library of ligands through the introduction of various chiral substituents.[5]

  • Bidentate Coordination: The resulting ligands can act as bidentate chelators, with the introduced chiral group and the carbonyl oxygen of the oxazolidinone ring coordinating to a metal center. This chelation creates a rigid and well-defined chiral environment around the metal, which is essential for high enantioselectivity.

  • Tunable Properties: The steric and electronic properties of the ligand can be fine-tuned by modifying the chiral group attached to the aminoethyl arm.

The workflow for utilizing 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in asymmetric synthesis is depicted below.

workflow A 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride B Neutralization (Base) A->B C Free Amine B->C E Chiral Ligand Synthesis (e.g., Schiff Base Formation) C->E D Chiral Aldehyde/Ketone or Acid Chloride D->E F Purified Chiral Ligand E->F H In situ Catalyst Formation F->H G Metal Precursor (e.g., Cu(OAc)2, Ti(OiPr)4) G->H I Chiral Metal Complex H->I K Asymmetric Catalytic Reaction I->K J Prochiral Substrate + Reagent J->K L Enantioenriched Product K->L

Caption: General workflow for the application of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative chiral Schiff base ligand and its subsequent use in an asymmetric Henry (nitroaldol) reaction.

Protocol 1: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from 3-(2-Aminoethyl)-1,3-oxazolidin-2-one and (R)-2-hydroxy-1,2-diphenylethanone (benzoin).

Materials:

  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • (R)-2-hydroxy-1,2-diphenylethanone

  • Anhydrous methanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Neutralization of the Hydrochloride:

    • In a 100 mL round-bottom flask, dissolve 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) in deionized water (20 mL).

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9 (test with pH paper).

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine as a colorless oil.

  • Schiff Base Condensation:

    • Dissolve the resulting free amine (1.0 eq) in anhydrous methanol (25 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

    • Add (R)-2-hydroxy-1,2-diphenylethanone (1.05 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure chiral Schiff base ligand.

Caption: Synthesis of a chiral Schiff base ligand.

Protocol 2: Asymmetric Henry (Nitroaldol) Reaction

This protocol outlines the use of the synthesized chiral Schiff base ligand in a copper-catalyzed asymmetric Henry reaction between benzaldehyde and nitromethane.

Materials:

  • Synthesized chiral Schiff base ligand (from Protocol 3.1)

  • Copper(II) acetate (Cu(OAc)₂)

  • Benzaldehyde

  • Nitromethane

  • Triethylamine (Et₃N)

  • Anhydrous isopropanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In Situ Catalyst Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Cu(OAc)₂ (0.05 eq) and the chiral Schiff base ligand (0.06 eq).

    • Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 1 hour to form the chiral copper complex.

  • Asymmetric Henry Reaction:

    • To the catalyst solution, add benzaldehyde (1.0 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add nitromethane (5.0 eq) followed by the slow addition of triethylamine (1.2 eq).

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding 1M HCl (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

    • The enantiomeric excess (ee) of the product, (R)-1-phenyl-2-nitroethanol, can be determined by chiral HPLC analysis.

Quantitative Data (Representative):

EntryLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
150248592
2525129085
320367890

Broader Context: The Oxazolidinone Core in Medicinal Chemistry

Beyond its use in synthesizing chiral ligands, the oxazolidinone ring is a privileged scaffold in medicinal chemistry.[1] It is a key component in a number of approved drugs, most notably the antibiotic Linezolid .[2][7] Linezolid was the first member of the oxazolidinone class of antibiotics and is effective against multi-drug resistant Gram-positive bacteria.[8] The oxazolidinone core in these drugs is not typically used to induce chirality in a synthetic step but is rather an integral part of the pharmacophore, responsible for binding to the bacterial ribosome and inhibiting protein synthesis.[9] The synthetic routes to these drugs often involve the construction of the oxazolidinone ring as a key step.[10]

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable and versatile reagent in the arsenal of the synthetic chemist. While it does not function as a traditional chiral auxiliary, its true potential is unlocked when it is employed as a precursor for the modular synthesis of chiral ligands. The protocols detailed in this guide provide a practical framework for the synthesis of such ligands and their successful application in asymmetric catalysis. A thorough understanding of the distinct roles of different oxazolidinone-containing molecules is essential for their effective application in both asymmetric synthesis and drug discovery.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates. (n.d.). Google Patents.
  • Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. (2010). Organic Letters. Retrieved January 27, 2026, from [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • Extension of non-N-acyl oxazolidinones as chiral substrates. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Asymmetric catalysis with chiral oxazolidine ligands. (2011). PubMed. Retrieved January 27, 2026, from [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Seven-step, continuous flow synthesis of linezolid (1). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014). Justia Patents. Retrieved January 27, 2026, from [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Retrieved January 27, 2026, from [Link]

  • Asymmetric Synthesis. Part 4. Preparation of Chiral α-Aminonitriles from a New N-Cyanomethyl-1,3-oxazolidine Synthon. (1985). Sci-Hub. Retrieved January 27, 2026, from [Link]

  • N-Acylation of Oxazolidinones. (2018). ChemistryViews. Retrieved January 27, 2026, from [Link]

  • Synthesis of Antibiotic Linezolid Analogues. (n.d.). Retrieved January 27, 2026, from [Link]

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. (n.d.). Retrieved January 27, 2026, from [Link]

  • Asymmetric catalysis with chiral oxazolidine ligands. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Zolmitriptan. (n.d.). USP-NF. Retrieved January 27, 2026, from [Link]

  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

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Application Notes and Protocols: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride as a Versatile Precursor for Novel Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazolidinone Scaffold in MAO Inhibition

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] However, the utility of this heterocyclic system extends beyond antibacterial applications. A significant and well-documented activity of certain oxazolidinone derivatives is the inhibition of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters.[3] This has led to the development of oxazolidinone-based drugs for neurological and psychiatric conditions. For instance, toloxatone, an oxazolidinone derivative, is a selective and reversible MAO-A inhibitor used as an antidepressant.[1]

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor selectivities. Selective inhibitors of MAO-A are primarily used for treating depression and anxiety, while selective MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[4] The development of reversible and selective MAO inhibitors is a key objective in modern drug discovery to minimize the side effects associated with first-generation, irreversible inhibitors.[5]

This guide provides a comprehensive overview and detailed protocols for utilizing 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride as a versatile precursor for the synthesis of novel monoamine oxidase inhibitors. The primary amino group of this precursor serves as a key handle for introducing diverse chemical moieties, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective MAO inhibitors.

Chemical Properties of the Precursor

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a readily available starting material for synthetic chemistry.

PropertyValue
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Appearance Solid
SMILES O=C1N(CCN)CCO1.[H]Cl
InChI Key NOUSUYADGXGEPS-UHFFFAOYSA-N

Synthetic Strategy: From Precursor to Potent Inhibitor

The primary amine of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one provides a reactive site for various chemical transformations. Based on the structure-activity relationships of known oxazolidinone MAO inhibitors, which often feature an N-aryl group for potent activity, a logical and efficient synthetic strategy is the acylation of the primary amine with an aromatic acyl chloride.[5] This reaction forms a stable amide bond and introduces an aromatic moiety that can be tailored to optimize MAO inhibitory activity and selectivity.

Here, we present a detailed protocol for the synthesis of a novel potential MAO inhibitor, N-(2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)benzamide , through the acylation of the precursor with benzoyl chloride.

Synthetic_Workflow Precursor 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl Acylation Acylation with Benzoyl Chloride Precursor->Acylation Product N-(2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)benzamide Acylation->Product Purification Purification (Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MAO_Assay In Vitro MAO Inhibition Assay Characterization->MAO_Assay Final_Compound Characterized MAO Inhibitor MAO_Assay->Final_Compound

Caption: Overall workflow from precursor to a characterized MAO inhibitor.

Protocol 1: Synthesis of N-(2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)benzamide

This protocol details the acylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride with benzoyl chloride under basic conditions.

Materials:

  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)benzamide.

Expected Yield: 75-85%

Characterization of the Synthesized Inhibitor

The structure of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the oxazolidinone ring protons, the ethyl linker protons, and the aromatic protons of the benzoyl group.
¹³C NMR Resonances for the carbonyl carbons of the oxazolidinone and the amide, carbons of the ethyl linker, and the aromatic carbons.
FT-IR Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the oxazolidinone and amide, and aromatic C-H stretches.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product.

Protocol 2: In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compound against MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as the substrate.[2][5] This continuous spectrophotometric method measures the formation of 4-hydroxyquinoline, the product of kynuramine deamination by MAO.[3]

MAO_Inhibition_Mechanism cluster_reaction Enzymatic Reaction MAO MAO Enzyme (A or B) Product 4-Hydroxyquinoline (Fluorescent Product) + H₂O₂ + NH₃ MAO->Product catalyzes conversion to Kynuramine Kynuramine (Substrate) Kynuramine->MAO binds to Inhibitor Synthesized Oxazolidinone Derivative Inhibitor->MAO binds and inhibits

Caption: Mechanism of the fluorometric MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Synthesized inhibitor compound

  • Clorgyline (MAO-A selective inhibitor control)

  • Selegiline (MAO-B selective inhibitor control)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the synthesized inhibitor and control inhibitors in DMSO. Prepare a stock solution of kynuramine in water.

  • Assay Setup: In a 96-well plate, add potassium phosphate buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and varying concentrations of the synthesized inhibitor or control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 310-320 nm, Emission: 390-400 nm) at regular intervals for 30-60 minutes at 37 °C.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Hypothetical Data Summary

The following table presents hypothetical but plausible data for the synthesized compound, demonstrating its potential as a selective MAO-A inhibitor.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-B/MAO-A)
N-(2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)benzamide 85250029.4
Clorgyline (Control) 51500300
Selegiline (Control) 2000100.005

Discussion and Future Directions

The presented synthetic protocol offers a straightforward method for generating novel oxazolidinone derivatives from 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. The hypothetical data suggests that the synthesized N-(2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)benzamide could be a moderately potent and selective MAO-A inhibitor.

This precursor is a valuable tool for generating a library of potential MAO inhibitors. By varying the acyl chloride used in the acylation step, a wide range of aromatic and heterocyclic moieties can be introduced. This allows for a systematic exploration of the structure-activity relationship to:

  • Enhance Potency: Introducing electron-donating or electron-withdrawing groups on the aromatic ring can modulate the binding affinity to the MAO active site.

  • Improve Selectivity: Fine-tuning the steric and electronic properties of the appended group can enhance the selectivity for either MAO-A or MAO-B.

  • Optimize Pharmacokinetic Properties: Modifications can be made to improve solubility, metabolic stability, and other ADME properties.

References

  • Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

  • Chemical Methodologies. Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. [Link]

  • ResearchGate. Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Iraqi Journal of Science. Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • MDPI. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Williams College Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • RSC Publishing. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. [Link]

  • MDPI. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. [Link]

  • ResearchGate. (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

  • Bentham Science. Monoamine Oxidases: to Inhibit or Not to Inhibit. [Link]

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Application Notes and Protocols for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a key chemical intermediate, valued by researchers and drug development professionals for its utility in constructing more complex molecular architectures. The presence of a primary amino group on the ethyl side chain, coupled with the stable oxazolidinone core, offers a reactive handle for a variety of chemical transformations. This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the application of this versatile building block, with a focus on its role in the synthesis of pharmacologically relevant compounds.

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics.[1] These antibiotics inhibit bacterial protein synthesis by targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome.[1] Beyond its antibacterial applications, the oxazolidinone motif is found in a range of therapeutic agents, highlighting its importance in drug design and development.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂[3]
Molecular Weight 166.61 g/mol [3]
Appearance Solid[4]
Storage 4°C, sealed storage, away from moisture[3]
SMILES O=C1OCCN1CCN.Cl[3]

Core Reactions and Mechanistic Insights: Leveraging the Primary Amine

The primary amino group of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is the focal point of its reactivity. As a nucleophile, it readily participates in a variety of bond-forming reactions, including acylation, alkylation, and the formation of ureas and thioureas. The hydrochloride salt form necessitates the use of a base to liberate the free amine for these reactions to proceed efficiently.

Acylation Reactions: A Gateway to Amide Derivatives

Acylation of the primary amine is a fundamental transformation that allows for the introduction of a wide range of functional groups. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.

Protocol 1: N-Acetylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

This protocol details the N-acetylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride using acetic anhydride. The reaction mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the acetylated product and acetic acid as a byproduct.[5]

Materials:

  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Acetic anhydride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) in dichloromethane (10-20 mL per gram of starting material).

  • Base Addition: To the suspension, add triethylamine (1.1 eq) dropwise at room temperature with vigorous stirring. Stir for 15-20 minutes to ensure the formation of the free amine.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Outcome:

The expected product is N-(2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)acetamide. The yield and purity will depend on the specific reaction conditions and purification method.

Visualization of the Acylation Workflow:

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification Start Suspend Starting Material in DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O Stir Stir at RT Add_Ac2O->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Dry->Purify Product N-Acetylated Product Purify->Product

Caption: Workflow for the N-acetylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one.

Formation of Urea and Thiourea Derivatives

The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active molecules. The synthesis of urea and thiourea derivatives of oxazolidinones has been explored for the development of antibacterial agents.[4]

Protocol 2: Synthesis of a Phenyl Urea Derivative

This protocol describes a general procedure for the synthesis of a urea derivative by reacting 3-(2-Aminoethyl)-1,3-oxazolidin-2-one with a phenyl isocyanate.

Materials:

  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Phenyl isocyanate (or a substituted phenyl isocyanate)

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Syringe for the addition of the isocyanate

Procedure:

  • Free Amine Generation: In a round-bottom flask, suspend 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Isocyanate Addition: Slowly add a solution of phenyl isocyanate (1.05 eq) in anhydrous THF to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Expected Outcome:

The expected product is 1-(2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)-3-phenylurea.

Application in Pharmaceutical Synthesis: The Case of Zolmitriptan

3-(2-Aminoethyl)-1,3-oxazolidin-2-one and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is the synthesis of Zolmitriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[6] The synthesis of Zolmitriptan often involves a multi-step sequence starting from a related compound, (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[7][8]

General Synthetic Strategy for Zolmitriptan:

The synthesis of Zolmitriptan from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one typically involves the following key steps:[7][8]

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium.

  • Reduction: The diazonium salt is then reduced to a hydrazine derivative.

  • Fischer Indole Synthesis: The hydrazine intermediate is condensed with a suitable ketone or aldehyde equivalent to construct the indole ring system of Zolmitriptan.

While the topic compound, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, is not the direct precursor in this specific published route, the chemistry highlights the importance of the oxazolidinone scaffold and the manipulation of functional groups attached to it in the synthesis of complex drug molecules.

Visualization of the General Zolmitriptan Synthesis Pathway:

Zolmitriptan_Synthesis cluster_synthesis Zolmitriptan Synthesis Start (S)-4-(4-aminobenzyl)- 1,3-oxazolidin-2-one Diazotization Diazotization Start->Diazotization NaNO2, HCl Reduction Reduction Diazotization->Reduction Reducing Agent Fischer_Indole Fischer Indole Synthesis Reduction->Fischer_Indole Ketone/Aldehyde Equivalent Product Zolmitriptan Fischer_Indole->Product

Caption: Generalized synthetic pathway to Zolmitriptan.

Safety and Handling

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable and versatile building block in synthetic and medicinal chemistry. The reactivity of its primary amino group allows for a wide array of chemical modifications, providing access to a diverse range of compounds with potential therapeutic applications. The protocols and information presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this important chemical intermediate.

References

  • Zentiva, a.s. (2010). A method for the preparation of zolmitriptan. EP2118095B1.
  • Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. US8759533B2. Justia Patents. [Link]

  • Pharmaffiliates. (n.d.). Zolmitriptan-impurities. Retrieved from [Link]

  • Aaramadaka, S. K. R., Guha, M. K., Prabhu, G., Kini, S. G., & Vijayan, M. (2007). Synthesis and Evaluation of Urea and Thiourea Derivatives of Oxazolidinones as Antibacterial Agents. Chemical & Pharmaceutical Bulletin, 55(2), 236–240. [Link]

  • Vijayakumar, E. K. S., Samel, M. A., Bhalekar, S. B., & Pakhale, S. M. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–122. [Link]

  • Zentiva, a.s. (2012). Method for the preparation of zolmitriptan. US8143417B2.
  • Vijayakumar, E. K. S., Samel, M. A., Bhalekar, S. B., & Pakhale, S. M. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–122. [Link]

  • Hradil, P., et al. (2011). Identification, preparation and UHPLC determination of process-related impurity in zolmitriptan. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 356-361. [Link]

  • AstraZeneca Australia. (2018). ZOMIG TABLETS Safety Data Sheet. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • de Souza, M. V. N. (2016). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 12(3), 169-181. [Link]

  • de Souza, M. V. N. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 857-872. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Introduction

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides practical, field-tested solutions to common purification hurdles, grounded in scientific principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions and the rationale behind them.

Issue 1: Persistent Impurities After Initial Crystallization

Question: I've performed an initial crystallization of my crude 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, but analytical data (HPLC, NMR) still shows the presence of significant impurities. How can I improve the purity?

Answer:

This is a common challenge, often stemming from co-precipitation of structurally similar impurities or the presence of highly soluble contaminants. A multi-step purification strategy is often necessary.

Causality: The hydrochloride salt's high polarity can make it soluble in a range of protic solvents, leading to impurities being trapped in the crystal lattice during rapid crystallization. Furthermore, unreacted starting materials or side-products from the synthesis may have similar solubility profiles.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for purification.

Detailed Protocols:

1. Optimized Recrystallization:

  • Solvent Screening: Instead of relying on a single solvent, perform a systematic solvent screen. Common choices for hydrochloride salts include alcoholic solvents (ethanol, isopropanol), acetonitrile, or mixtures with water.[1] The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Step-by-Step Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, consider adding a small amount of activated charcoal and hot-filtering the solution.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

2. Column Chromatography:

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful technique.

  • Stationary Phase Selection:

    • Silica Gel: Suitable for separating less polar impurities.

    • Alumina (neutral or basic): Can be effective for polar compounds and may prevent the leaching of silicic acid into the product fractions.

  • Mobile Phase Selection: A gradient elution is often most effective. Start with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increase the polarity. The hydrochloride salt, being polar, will likely require a significant percentage of the more polar solvent to elute.

  • Step-by-Step Protocol:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase and pack the column.

    • Dissolve the partially purified product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and carefully load it onto the top of the column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Gradually increase the mobile phase polarity and continue collecting fractions.

    • Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Ion-Exchange Chromatography:

This technique is particularly useful for separating ionic impurities or for desalting.[2]

  • Resin Selection: A strong cation exchange resin (e.g., Dowex 50) is suitable for binding the positively charged amine of the product.

  • Step-by-Step Protocol:

    • Pack a column with the cation exchange resin and wash it thoroughly with deionized water, followed by a dilute acid (e.g., 0.5 N HCl), and then water again until the eluent is neutral.

    • Dissolve the impure product in water and load it onto the column. The product will bind to the resin.

    • Wash the column with deionized water to remove any non-ionic or anionic impurities.

    • Elute the pure product from the resin using a solution of a volatile base (e.g., dilute ammonium hydroxide) or an increasing concentration of HCl.

    • Lyophilize or evaporate the solvent from the pure fractions to obtain the final product.

Issue 2: Product Oiling Out Instead of Crystallizing

Question: During recrystallization, my product separates as an oil rather than forming crystals. What causes this and how can I fix it?

Answer:

Oiling out occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase instead of a solid crystalline phase. This is often due to the presence of impurities that depress the melting point of the solid or the use of an inappropriate solvent.

Causality and Solutions:

Potential Cause Explanation Solution
High Impurity Level Impurities can act as a solvent for the product, preventing crystallization.First, attempt to remove impurities by another method, such as a preliminary column chromatography or a liquid-liquid extraction.
Inappropriate Solvent The solvent may be too good a solvent for the product, even at lower temperatures.Add a miscible anti-solvent (a solvent in which the product is poorly soluble) dropwise to the oiled-out solution at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
Rapid Cooling Cooling the solution too quickly can favor oil formation over the slower process of crystal nucleation and growth.Ensure a slow cooling rate. Insulating the flask or placing it in a warm bath that is allowed to cool to room temperature can be effective.
Supersaturation The concentration of the product in the solution is too high.Add a small amount of additional hot solvent to dissolve the oil, and then proceed with slow cooling.

Experimental Protocol for Inducing Crystallization:

  • If an oil has formed, try to scratch the inside of the flask with a glass rod at the oil-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal of the pure compound to the oiled solution. This will provide a template for crystallization.

  • If the above methods fail, redissolve the oil by heating and adding a small amount of a co-solvent in which the product is more soluble. Then, add a miscible anti-solvent and cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride?

A1: Based on typical synthetic routes for similar compounds, potential impurities can include:

  • Unreacted starting materials.

  • Side-products from the cyclization reaction to form the oxazolidinone ring.

  • Products of over-alkylation on the aminoethyl side chain.

  • Dimeric impurities formed during the synthesis.[3]

  • Residual solvents from the reaction or workup.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can help identify the structure of any significant impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.[3][6]

  • Karl Fischer Titration: To determine the water content, as hydrochloride salts can be hygroscopic.

Q3: My final product has a slight color. Is this acceptable?

A3: While a slight off-white or pale yellow color may not always indicate significant impurity, a colorless or white crystalline solid is generally desired. The color could be due to trace amounts of highly colored impurities. If the purity by HPLC and NMR is high, the color may be acceptable for some applications. However, for pharmaceutical use, further purification to remove the color is often necessary. This can sometimes be achieved by treating a solution of the product with activated charcoal before the final crystallization.

Q4: How should I store the purified 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride?

A4: As a hydrochloride salt, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, to prevent moisture absorption.[7][8] Storage at a cool temperature is also recommended to minimize potential degradation over time.

References

  • Zolmitriptan - USP-NF.
  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC - NIH.
  • Zolmitriptan-impurities - Pharmaffiliates.
  • Isolation and Characterization of Zolmitriptan Unknown Impurity by Chromatographic and Mass Spectroscopy - International Journal of Pharmacy and Biological Sciences.
  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents.
  • 1262773-49-8 | 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride | ChemScene.
  • Identification, preparation and UHPLC determination of process-related impurity in zolmitriptan - PubMed.
  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof - Justia Patents.
  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride AldrichCPR | Sigma-Aldrich.
  • Purification of organic hydrochloride salt? - ResearchGate.
  • How to purify amino acids (HCl salt) with dowex resin - ResearchGate.
  • US2404503A - Preparation of amino acids from their salts - Google Patents.
  • How to purify amino acid with mineral salt : r/OrganicChemistry - Reddit.
  • How to remove hydrochloric acid in amino acid methal ester hydrochloric acid.EssenceEssence - ECHEMI.
  • 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem - NIH.
  • Validated green and white RP-HPLC method for the estimation of Zolmitriptan in marketed dosage form - PubMed.

Sources

Technical Support Center: Optimizing Reactions with 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yields, minimize side products, and ensure the integrity of your synthetic routes.

Introduction: Understanding the Reagent

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable bifunctional molecule. It possesses a primary aliphatic amine, which serves as a nucleophile, and a stable oxazolidinone ring. The hydrochloride salt form enhances its stability and shelf-life but requires careful consideration during reaction setup to liberate the reactive free amine. This guide will address the most pressing questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt before starting my reaction?

A1: Yes, neutralization is crucial. The primary amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. To initiate a reaction at the amino group (e.g., acylation or alkylation), you must add a base to deprotonate the ammonium salt and generate the free amine in situ. Attempting the reaction without a base will likely result in no product formation.

Q2: Which base should I choose for the in situ neutralization?

A2: The choice of base is critical and depends on your specific reaction. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with your primary amine in reacting with the electrophile.

BasepKa of Conjugate AcidKey Considerations
Triethylamine (TEA) ~10.75Can be nucleophilic and may react with highly reactive electrophiles (e.g., acyl chlorides), leading to side products.[1] Its hydrochloride salt has low solubility in many organic solvents, which can complicate work-up.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ~10.9Sterically hindered and non-nucleophilic, making it an excellent choice for reactions with sensitive electrophiles.[1][2] Its hydrochloride salt is often more soluble in organic solvents, facilitating purification.[1]
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)A solid inorganic base that can be used in some cases, particularly in polar aprotic solvents like acetonitrile.[3] It is easily filtered off after the reaction.

For most acylation and alkylation reactions, DIPEA is the recommended starting point due to its non-nucleophilic nature.[2]

Q3: My oxazolidinone ring seems to be degrading. What conditions should I avoid?

A3: The oxazolidinone ring is generally stable under neutral and mildly basic or acidic conditions. However, it can be susceptible to hydrolysis under harsh conditions:

  • Strongly acidic conditions (e.g., concentrated HCl) coupled with heat can lead to ring opening.

  • Strongly basic conditions (e.g., NaOH or KOH in aqueous solutions) at elevated temperatures can also induce hydrolysis.

  • Oxidative conditions can also lead to degradation, as seen in studies of related oxazolidinone-containing compounds.

It is advisable to perform reactions at or below room temperature if possible and to use milder bases for neutralization.

Q4: How do I remove the oxazolidinone auxiliary after my desired transformation?

A4: The N-acylated oxazolidinone can be cleaved to yield the corresponding carboxylic acid, ester, or amide. A widely used and effective method is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4]

Caution: This reaction is known to evolve oxygen gas, which can create a hazardous pressurized environment in a sealed vessel. It is crucial to perform this reaction in an open or well-vented system.[4]

Troubleshooting Guide: Low Yield and Side Product Formation

Low yields are one of the most common frustrations in synthesis. The following guide provides a systematic approach to diagnosing and resolving these issues.

Scenario 1: Low or No Product Formation

If you observe a low yield or no formation of your desired product, consider the following troubleshooting steps, presented in a logical workflow.

low_yield_troubleshooting start Low/No Product Yield check_neutralization Was a base added for in situ neutralization? start->check_neutralization check_base_equivalents Are you using at least 1 equivalent of base? check_neutralization->check_base_equivalents Yes end_success Problem Solved check_neutralization->end_success No (Add 1 eq. base) check_base_strength Is the base strong enough? (pKa > 10) check_base_equivalents->check_base_strength Yes check_base_equivalents->end_success No (Increase to 1-1.2 eq.) check_reagent_quality Are your reagents and solvent anhydrous? check_base_strength->check_reagent_quality Yes check_base_strength->end_success No (Switch to a stronger base like DIPEA) check_reaction_temp Is the reaction temperature appropriate? check_reagent_quality->check_reaction_temp Yes check_reagent_quality->end_success No (Dry reagents and solvent) consider_stronger_conditions Consider increasing temperature or reaction time. check_reaction_temp->consider_stronger_conditions Yes check_reaction_temp->end_success No (Adjust temperature as per protocol) consider_stronger_conditions->end_success

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Inadequate Neutralization: The most common error is insufficient or no neutralization of the hydrochloride salt. Ensure you are using at least one molar equivalent of a suitable base.[5]

  • Reagent Quality: The primary amine is nucleophilic and will react with water. Your electrophile (e.g., acyl chloride) may also be water-sensitive. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature: Many acylation and alkylation reactions proceed well at room temperature. However, for less reactive electrophiles, gentle heating (40-60 °C) may be required. Conversely, for very reactive electrophiles, cooling the reaction to 0 °C can prevent side reactions.

Scenario 2: Presence of Multiple Spots on TLC (Side Product Formation)

The formation of side products can significantly complicate purification and reduce yield. Here are some common side products and how to mitigate their formation.

1. Diacylation/Dialkylation:

  • Cause: This is less common with a primary amine but can occur if the newly formed secondary amine is sufficiently nucleophilic and excess electrophile is present.

  • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of your electrophile. Add the electrophile slowly to the solution of the amine and base to avoid localized high concentrations.

2. Reaction with the Base (Triethylamine):

  • Cause: If you are using a nucleophilic base like triethylamine with a highly reactive electrophile like an acyl chloride, the base itself can be acylated.[1]

  • Solution: Switch to a non-nucleophilic, sterically hindered base like DIPEA.[1][2]

3. Intramolecular Cyclization:

  • Cause: After successful acylation, the newly formed amide can, under certain conditions (particularly with strong bases and heat), undergo intramolecular cyclization to form a piperazinone derivative.

  • Solution:

    • Use milder reaction conditions (lower temperature, weaker base if possible).

    • Work up the reaction promptly once complete to avoid prolonged exposure to basic conditions.

side_product_mitigation start Side Product Formation identify_side_product Identify the nature of the side product (e.g., by MS or NMR) start->identify_side_product diacylation Diacylation Product identify_side_product->diacylation base_adduct Base-Electrophile Adduct identify_side_product->base_adduct cyclization Cyclized Product identify_side_product->cyclization solution_diacylation Use 1.0-1.1 eq. of electrophile. Slow addition. diacylation->solution_diacylation solution_base_adduct Switch to a non-nucleophilic base (DIPEA). base_adduct->solution_base_adduct solution_cyclization Use milder conditions (lower temp). Prompt work-up. cyclization->solution_cyclization

Caption: Decision tree for mitigating side product formation.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol provides a robust starting point for the acylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride with an acyl chloride.

Materials:

  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Acyl chloride (1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq.).

  • Add anhydrous DCM to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (1.1 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes.

  • In a separate flask, dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N-acylated product.

Protocol 2: Cleavage of the N-Acyl Oxazolidinone

This protocol describes the removal of the oxazolidinone auxiliary to yield the corresponding carboxylic acid.

Materials:

  • N-Acylated 3-(2-aminoethyl)-1,3-oxazolidin-2-one

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium Hydroxide (LiOH) monohydrate

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, prepare a solution of LiOH monohydrate (2-4 eq.) in water.

  • To the cooled reaction mixture, add 30% H₂O₂ (4-8 eq.) dropwise, followed by the dropwise addition of the LiOH solution. Caution: This is an exothermic reaction and will evolve gas. Ensure adequate venting. [4]

  • Stir the reaction vigorously at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution at 0 °C to decompose the remaining peroxide. Stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether to remove the liberated oxazolidinone auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with aqueous HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the desired carboxylic acid product.

References

  • Ojima, I., et al. (2012). Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. Molecules, 17(1), 1233-1248. [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?[Link]

  • ResearchGate. (2025, August 7). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. [Link]

  • Google Patents. US4159984A - Reductive cleavage of oxazolidine compounds.
  • Gagnon, D., & Giguere, J. R. (2008). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 10(20), 4441–4444. [Link]

  • PubMed. (2008). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Amides. [Link]

  • Organic Chemistry Portal. Acylation of Amines, Part 3: In Situ Activation. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • PubMed Central. (2025, July 22). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. [Link]

  • ResearchGate. (2019, August 25). How come my acid chloride reacts with tertiary amine?[Link]

  • ResearchGate. Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. [Link]

  • Royal Society of Chemistry. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

  • ResearchGate. Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubMed Central. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

  • Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • Indian Journal of Chemistry. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • Siyancle. Optimizing Peptide Coupling: Key Techniques. [Link]

  • American Chemical Society. (2024, March 18). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. [Link]

  • YouTube. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • YouTube. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. [Link]

  • MDPI. Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • ResearchGate. (2025, August 7). Spectroscopic (FT-IR, NMR) and Computational Investigation of 2-(2-Aminoethyl)-1,2,3,4,9-Tetrahydrocarbazole: NBO, NLO, FMO, MEP Analysis. [Link]

  • PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

  • PubMed Central. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

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3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical troubleshooting strategies to ensure the integrity of your experiments.

The oxazolidinone core is a critical pharmacophore in several therapeutics, and understanding its stability profile is paramount for reliable research and development. This guide is structured to anticipate the challenges you may encounter and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual decrease in the purity of my solid 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride sample, which is stored at room temperature. What could be the cause?

A1: While the hydrochloride salt form generally enhances the stability of amine-containing compounds, solid-state degradation can still occur, albeit slowly. The primary culprits are often moisture and light. The oxazolidinone ring is susceptible to hydrolysis, and ambient humidity can be sufficient to initiate this process over extended periods. Additionally, photolytic degradation can occur if the sample is exposed to UV or even ambient laboratory light. For long-term storage, it is recommended to keep the solid compound in a tightly sealed, amber vial in a desiccator at refrigerated temperatures (2-8 °C).

Q2: My aqueous stock solution of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, buffered at a neutral pH, is showing new peaks on my HPLC chromatogram after only a few days. What are these new peaks likely to be?

A2: At neutral to alkaline pH, the oxazolidinone ring is most susceptible to hydrolytic cleavage. The appearance of new, more polar compounds on a reverse-phase HPLC column is a classic sign of hydrolysis. The primary degradation product would likely be the corresponding amino alcohol, resulting from the opening of the oxazolidinone ring. The rate of this degradation is pH-dependent, accelerating in basic conditions.[1][2]

Q3: I am using a metal-containing catalyst in a reaction with 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride and am seeing significant degradation. What is the likely degradation pathway?

A3: The presence of metal ions can catalyze oxidative degradation of the oxazolidinone moiety.[3] The specific degradation products can vary depending on the metal and reaction conditions, but oxidation can lead to a variety of cleaved and modified structures. If the use of a metal catalyst is unavoidable, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and consider the use of a chelating agent, if compatible with your reaction, to sequester trace metal impurities that could accelerate degradation.

Q4: Can I heat my solution to aid in dissolving 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride?

A4: While gentle warming may be acceptable for short durations, prolonged exposure to high temperatures can induce thermal degradation.[4][5] It is advisable to first attempt dissolution at room temperature with sonication. If heating is necessary, use the lowest effective temperature for the shortest possible time and immediately cool the solution to room temperature. A preliminary thermal stress test as part of a forced degradation study would provide precise temperature limits for your specific formulation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected peaks in HPLC after sample preparation in a basic buffer. Base-catalyzed hydrolysis. The oxazolidinone ring is known to be labile under alkaline conditions, leading to ring-opening.[1][5][6]1. Lower the pH of the mobile phase and diluent: If compatible with your chromatography, using a slightly acidic mobile phase can help to minimize on-column degradation. 2. Prepare samples immediately before analysis: Minimize the time the compound spends in a basic solution. 3. Conduct a pH-rate profile study: This will help you identify the optimal pH range for stability.
Loss of parent compound in the presence of an oxidizing agent (e.g., H₂O₂). Oxidative degradation. The molecule may be susceptible to oxidation, leading to the formation of various degradation products.[3][5][6]1. Incorporate an antioxidant: If appropriate for your application, adding an antioxidant can mitigate oxidative degradation. 2. Degas solvents: Removing dissolved oxygen from your solvents can reduce the rate of oxidation. 3. Perform forced degradation with an oxidizing agent: This will help to identify and characterize the oxidative degradants.
Sample discoloration or appearance of new peaks after exposure to light. Photodegradation. UV or visible light can provide the energy to initiate photochemical reactions.[7]1. Work in a light-protected environment: Use amber vials and minimize exposure to direct light. 2. Conduct photostability studies: As per ICH guidelines, exposing the compound to a controlled light source will determine its photosensitivity.
Inconsistent results between batches of the compound. Presence of impurities that catalyze degradation. Trace metal ions or other reactive impurities from the synthesis can accelerate degradation pathways.1. Characterize new batches thoroughly: Confirm the purity and impurity profile of each new batch. 2. Use high-purity solvents and reagents: This minimizes the introduction of potential catalysts for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways. This is a critical step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.[4]

  • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to assess peak purity and identify new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 column, as it is a versatile stationary phase for moderately polar compounds.

  • A gradient elution is recommended to effectively separate the parent compound from a range of potential degradation products with varying polarities.

  • A typical mobile phase could consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient profile, mobile phase pH, and column temperature to achieve baseline separation of all degradation peaks from the parent peak and from each other.

  • The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8] Specificity is demonstrated by the ability to resolve the parent peak from all degradation products.

Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride based on the known chemistry of the oxazolidinone class.

G parent 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrolysis_product N-(2-aminoethyl)ethanolamine parent->hydrolysis_product Hydrolysis (H₂O, OH⁻ or H⁺) oxidation_products Oxidized Degradants parent->oxidation_products Oxidation ([O]) G cluster_0 Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze HPLC-PDA Analysis stress->analyze identify Characterize Degradants (e.g., LC-MS) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

References

  • Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–122. [Link]

  • ResearchGate. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Retrieved from [Link]

  • Katariya, M.V., & Jaiswal, S. H. (n.d.). Forced Degradation Study For Assay Method Of Zolmitriptan Content In Zolmitriptan Pharmaceutical Drugs Product. JETIR. [Link]

  • ResearchGate. (n.d.). SUMMARY OF FORCED DEGRADATION STUDIES FOR ZOLMITRIPTAN. Retrieved from [Link]

  • Maggio, R. M., et al. (2013). Trends in analytical chemistry. CONICET. [Link]

  • Merlic, C. A., & Aldrich, C. C. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4233. [Link]

  • Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PubMed. [Link]

  • Eide, E. W., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(38), 14219–14233. [Link]

  • Rao, B. M., et al. (2005). A stability indicating LC method for zolmitriptan. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 509-515. [Link]

  • USP-NF. (2020). Zolmitriptan. [Link]

  • Fasani, E., et al. (2009). Photochemistry of oxazolidinone antibacterial drugs. Photochemical & Photobiological Sciences, 8(7), 879-885. [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of oxazolidinone photocatalytic oxidation mechanism. Retrieved from [Link]

  • Patel, S., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 473–479. [Link]

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-137. [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. [Link]

  • Khan, A. H., et al. (2022). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. Catalysts, 12(10), 1140. [Link]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1543-1551. [Link]

  • Kumar, V., & Singh, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38249. [Link]

  • ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring? Retrieved from [Link]

Sources

Common side reactions with 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (AE-Oxazolidinone HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during its use in experimental settings. Our goal is to equip you with the foundational knowledge to anticipate and resolve challenges, ensuring the integrity and success of your work.

Introduction to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a bifunctional molecule featuring a primary aliphatic amine and a stable oxazolidinone ring. The primary amine serves as a versatile nucleophilic handle for a wide range of chemical modifications, while the oxazolidinone moiety can influence solubility, stability, and downstream biological activity. The hydrochloride salt form enhances the compound's stability and water solubility but requires careful consideration during reaction setup.[1]

This guide will delve into the common side reactions and experimental challenges associated with this reagent, providing both preventative measures and corrective actions.

Core Principles of Reactivity and Stability

Understanding the inherent chemical properties of AE-Oxazolidinone HCl is the first step in troubleshooting.

  • The Primary Amine: As a primary amine, the terminal nitrogen is nucleophilic and will react with a variety of electrophiles, including but not limited to, acyl chlorides, anhydrides, aldehydes, ketones, and alkyl halides.[2][3]

  • The Hydrochloride Salt: The amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. To engage in nucleophilic reactions, the free amine must be liberated by the addition of a base. The choice of base is critical to avoid side reactions.[1]

  • The Oxazolidinone Ring: The 1,3-oxazolidin-2-one ring is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures, which would lead to the formation of an amino alcohol derivative.[4]

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems that may arise during your experiments, explaining the underlying causes and providing actionable solutions.

Issue 1: Low or No Reactivity of the Amine

Question: I've mixed my AE-Oxazolidinone HCl with an electrophile, but I'm seeing no product formation and only recovering my starting material. What's going wrong?

Answer:

The most common cause of this issue is the failure to neutralize the hydrochloride salt. In its protonated form, the amine's lone pair of electrons is unavailable for nucleophilic attack.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Amine is Protonated The hydrochloride salt is stable and will not react as a nucleophile.Add a suitable base to your reaction mixture to deprotonate the ammonium salt and liberate the free amine.
Incorrect Base Selection The base used may be too weak to deprotonate the ammonium salt effectively (pKa of a typical primary ammonium ion is ~10-11).Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be used, but may have limited solubility in organic solvents.
Steric Hindrance Your electrophile may be too sterically hindered, preventing the amine from approaching the reactive site.This is less common with the ethyl spacer but can be a factor. Consider running the reaction at a moderately elevated temperature (e.g., 40-60 °C) to overcome the activation energy barrier. Monitor for decomposition.

Experimental Protocol: Standard Amination Reaction Setup

  • Dissolve 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Slowly add your electrophile (1.0 equivalent) to the reaction mixture, potentially at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

G cluster_start Starting Materials cluster_reaction Reaction Step AE_Oxazolidinone_HCl AE-Oxazolidinone Hydrochloride Deprotonation Deprotonation AE_Oxazolidinone_HCl->Deprotonation Base Base (e.g., TEA) Base->Deprotonation Free_Amine Free Amine Deprotonation->Free_Amine Liberates Nucleophile Nucleophilic_Attack Nucleophilic Attack Free_Amine->Nucleophilic_Attack Electrophile Electrophile (e.g., R-COCl) Electrophile->Nucleophilic_Attack Product Desired Product Nucleophilic_Attack->Product

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is working, but I'm observing multiple spots on my TLC plate or several peaks in my LC-MS. What are these side products?

Answer:

The formation of multiple products often points to over-reaction of the primary amine, reaction with the solvent or base, or degradation of the oxazolidinone ring.

Root Cause Analysis and Solutions:

Potential Side Reaction Explanation Preventative Measures & Solutions
Di-alkylation/Acylation If your electrophile has more than one reactive site, or if you are using a simple alkyl halide, the initial product may react again. Primary amines can be converted to secondary and then tertiary amines.[3]Use a 1:1 stoichiometry of amine to electrophile. Add the electrophile slowly to the reaction mixture to avoid localized high concentrations. For alkylations, consider using a protecting group strategy or reductive amination.[5]
Oxazolidinone Ring Opening Harsh reaction conditions (strong base, high temperature, prolonged reaction times) can lead to the hydrolysis of the oxazolidinone ring, resulting in an amino alcohol byproduct.[4]Maintain a moderate reaction temperature (ambient, unless necessary). Use a non-nucleophilic base. Quench the reaction as soon as it is complete to avoid prolonged exposure to basic conditions.
Reaction with Solvent Certain solvents can participate in side reactions. For example, if using an ester solvent with a strong base, transesterification could be a minor pathway.Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

G Start AE-Oxazolidinone (Free Amine) + Electrophile Desired Desired Start->Desired Controlled Conditions Overreaction Overreaction Start->Overreaction Excess Electrophile Degradation Degradation Start->Degradation Harsh Conditions (High T, Strong Base)

Frequently Asked Questions (FAQs)

Q1: Do I need to dry my solvents and reagents when using AE-Oxazolidinone HCl?

A1: Yes, it is highly recommended. While the hydrochloride salt is less sensitive to moisture than the free amine, the presence of water can lead to hydrolysis of sensitive electrophiles (like acyl chlorides) and potentially the oxazolidinone ring under certain conditions. Using anhydrous solvents and inert atmosphere (e.g., Nitrogen or Argon) is good practice.

Q2: My final product is also a hydrochloride salt. How do I purify it?

A2: Purifying organic hydrochloride salts can be challenging due to their polarity and potential water solubility.[6]

  • Crystallization: Attempt to crystallize the product from a suitable solvent system, such as ethanol/ether or isopropanol/ethyl acetate.

  • Silica Gel Chromatography: While difficult, it is possible. Use a polar mobile phase, often with a small amount of an amine (like TEA) to prevent streaking, or an acidic modifier (like acetic acid) to keep the product protonated. Reverse-phase chromatography can also be an effective option.

  • Convert to Free Base: For purification, you can neutralize the product to the free base, purify by standard silica gel chromatography, and then re-form the hydrochloride salt by treating a solution of the pure product with HCl in a suitable solvent (e.g., HCl in ether or dioxane).

Q3: What are the GHS hazard classifications for this compound?

A3: Based on supplier safety data, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How should I store 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride?

A4: For long-term stability, it is recommended to store the compound at 4°C, tightly sealed, and away from moisture. This minimizes the risk of degradation.

Q5: Can I use a strong base like sodium hydroxide to deprotonate the amine?

A5: While aqueous sodium hydroxide will deprotonate the amine, its use in organic synthesis with this reagent is generally discouraged. The presence of water can promote side reactions, and the strong nucleophilic nature of the hydroxide ion could potentially lead to the hydrolysis of the oxazolidinone ring, especially at elevated temperatures. Non-nucleophilic organic bases or milder inorganic bases like potassium carbonate are preferred.

References

  • Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Available at: [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Available at: [Link]

  • Smith, J. G. (2020). Organic Chemistry (6th ed.).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • LibreTexts. (2023). 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Oxazolidine. Available at: [Link]

  • LibreTexts. (2023). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Vijyakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–122. Available at: [Link]

  • Pharmaffiliates. (n.d.). Zolmitriptan-impurities. Available at: [Link]

  • USP-NF. (2020). Zolmitriptan. Available at: [Link]

  • Various Authors. (2014). Can anyone help with resin hydrolysis of oxazolidine ring? ResearchGate. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions with 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures and other critical parameters.

Introduction

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable building block in medicinal chemistry, featuring a reactive primary amine tethered to a stable oxazolidinone core. The success of reactions involving this intermediate is highly dependent on carefully controlled conditions, with temperature being a critical variable. This guide provides a framework for rational temperature optimization based on reaction type, potential side reactions, and the inherent stability of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations before starting a reaction with 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride?

A1: The primary consideration is that the starting material is a hydrochloride salt. The primary amino group is protonated and therefore not nucleophilic. Before initiating any reaction that requires a nucleophilic amine (e.g., N-alkylation, N-acylation), it is essential to add at least one equivalent of a suitable base to liberate the free amine. The choice of base is critical and should be compatible with your substrate and electrophile. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).

Q2: What is a general temperature range for reactions involving this compound?

A2: A broad operational temperature range is between 0°C and 150°C. However, a more practical and preferred range for most applications is from ambient temperature (approx. 20-25°C) to 80°C[1]. The optimal temperature is highly dependent on the specific transformation. For instance, initial addition of highly reactive electrophiles may require cooling to 0-5°C, while subsequent reaction completion might necessitate heating[2].

Q3: How stable is the 1,3-oxazolidin-2-one ring to temperature and pH?

A3: The oxazolidinone ring is generally stable under neutral and acidic conditions. Forced degradation studies on zolmitriptan, a molecule containing this heterocycle, showed no degradation in acidic conditions (1.0 N HCl) over five days at ambient temperature[3]. However, the ring can be susceptible to hydrolysis under strongly alkaline conditions, which may be exacerbated by elevated temperatures[3]. One study demonstrated that an oxazolidine ring could be hydrolyzed at 60°C using 0.1% trifluoroacetic acid in a mixture of acetonitrile and water, indicating that prolonged heating under acidic conditions can also lead to ring opening[4]. Therefore, it is crucial to balance the need for basic conditions to deprotonate the amine with the potential for ring degradation at high temperatures.

Q4: What are the most common reaction types for this molecule, and what are the recommended starting temperatures?

A4: The most common reactions involve the primary amino group. Below is a summary of typical reactions and suggested starting temperatures for optimization.

Reaction TypeRecommended Starting TemperatureKey Considerations
N-Alkylation 25°C to 80°CReaction rate is highly dependent on the electrophilicity of the alkylating agent and the solvent. Higher temperatures may be needed for less reactive halides.
N-Acylation 0°C to Room TemperatureAcyl chlorides and anhydrides are highly reactive. Initial addition at 0°C is recommended to control exotherms, followed by warming to room temperature.
Reductive Amination Room Temperature (20-25°C)The initial imine formation is often carried out at room temperature, followed by the addition of a reducing agent. The temperature may be adjusted based on the reactivity of the carbonyl compound and the chosen reducing agent.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride and provides systematic troubleshooting strategies focused on temperature optimization.

Problem 1: Low or No Conversion to Product
Potential Cause Troubleshooting Steps
Insufficient Temperature Many reactions, particularly N-alkylations with less reactive electrophiles, require thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct generation.
Incomplete Deprotonation The primary amine remains protonated. Ensure at least one full equivalent of a suitable base has been added. For weaker bases like K₂CO₃, a slight excess and longer stirring time at room temperature might be necessary before adding the electrophile.
Poor Solvent Choice The chosen solvent may not be suitable for the reaction temperature (e.g., too low boiling point) or may not adequately dissolve the reactants. Consider switching to a higher-boiling solvent such as DMF or DMSO for high-temperature reactions.
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Reaction Temperature is Too High Excessive heat can lead to side reactions and decomposition. If you observe significant impurity formation, try running the reaction at a lower temperature. For highly exothermic reactions like acylations, ensure efficient cooling (e.g., an ice bath) during the addition of reagents.
Dialkylation of the Primary Amine In N-alkylation reactions, the primary amine can react twice. This is often favored at higher temperatures. To favor mono-alkylation, use a 1:1 stoichiometry of amine to alkylating agent and run the reaction at the lowest effective temperature.
Oxazolidinone Ring Opening As mentioned, high pH combined with high temperature can lead to hydrolysis of the oxazolidinone ring. If you suspect ring-opening, reduce the reaction temperature and consider using a milder base or a shorter reaction time.
Side Reactions with Solvent At elevated temperatures, some solvents (like DMF) can decompose or participate in side reactions. Ensure the chosen solvent is stable under the reaction conditions.
Workflow for Temperature Optimization

The following workflow provides a systematic approach to optimizing the temperature for your specific reaction.

Caption: A simple workflow for temperature optimization.

Experimental Protocols

General Protocol for N-Acylation

This protocol is a general guideline for the N-acylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.1 eq.) dropwise and stir for 15-30 minutes.

  • Acylation: While maintaining the temperature at 0°C, add the acyl chloride (1.05 eq.) or anhydride (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

Logical Relationship of Key Reaction Parameters

The interplay between temperature, base, and solvent is critical for a successful reaction. The following diagram illustrates these relationships.

G cluster_0 Reaction Inputs cluster_1 Reaction Conditions cluster_2 Reaction Outcomes Starting Material Starting Material Base Base Base->Starting Material Activates Byproducts Byproducts Base->Byproducts Can cause degradation Solvent Solvent Temperature Temperature Solvent->Temperature Determines Range Electrophile Electrophile Desired Product Desired Product Temperature->Desired Product Rate Temperature->Byproducts Increases at high T Reaction Time Reaction Time Yield & Purity Yield & Purity Desired Product->Yield & Purity Byproducts->Yield & Purity

Sources

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride storage and handling to prevent degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling in your experiments. By understanding the chemical vulnerabilities of this molecule, you can prevent degradation and ensure reliable, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and handling of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Q1: What are the ideal storage conditions for solid 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride?

A1: For optimal stability, the solid compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1] The hydrochloride salt form makes the molecule hygroscopic, meaning it can readily absorb moisture from the atmosphere. This absorbed water can initiate degradation pathways, even in the solid state.[2] Therefore, storage in a desiccator or a controlled low-humidity environment is highly recommended.

Q2: Is 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride sensitive to light or air?

A2: While the primary degradation concerns are hydrolysis and reactivity at the amine, it is good laboratory practice to store the compound protected from light, especially if long-term storage is intended. While not highly sensitive to air (oxygen), minimizing headspace in the storage container and considering an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation, particularly if the compound is stored for extended periods.

Q3: What is the expected shelf-life of the solid compound under recommended storage conditions?

A3: When stored at 4°C in a tightly sealed container away from moisture, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is expected to be stable for an extended period. However, it is crucial to re-evaluate the purity of the compound if it has been stored for more than a year or if there are any visible changes in its appearance (e.g., clumping, discoloration).

Q4: I need to prepare a stock solution. What are the recommended solvents and storage conditions for solutions?

A4: The choice of solvent depends on the intended application. The compound is generally soluble in water and polar organic solvents like methanol and ethanol.[3] For aqueous solutions, it is critical to consider the pH. Acidic conditions (pH < 7) will favor the stability of the protonated amine and the oxazolidinone ring. Alkaline conditions (pH > 7) can lead to the deprotonation of the amine and promote the hydrolysis of the oxazolidinone ring.[4][5]

For short-term storage (less than 24 hours), aqueous solutions buffered to a slightly acidic pH (e.g., pH 4-6) and stored at 2-8°C are recommended. For longer-term storage, it is advisable to prepare aliquots of the solution in an anhydrous organic solvent, such as ethanol, and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to identifying and resolving common problems encountered during the use of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, with a focus on preventing degradation.

Visual Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting Degradation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl start Problem Observed solid_clumped Solid Compound is Clumped or Discolored start->solid_clumped solution_cloudy Aqueous Solution is Cloudy or Precipitates start->solution_cloudy reaction_fails Reaction Involving the Amine Fails or is Sluggish start->reaction_fails unexpected_products Unexpected Products in Reaction or Analysis start->unexpected_products cause_hygroscopy Cause: Hygroscopicity - Moisture Absorption solid_clumped->cause_hygroscopy cause_ph Cause: Incorrect pH of Solution solution_cloudy->cause_ph cause_hcl Cause: Amine is Protonated (HCl Salt) reaction_fails->cause_hcl cause_hydrolysis Cause: Hydrolysis of Oxazolidinone Ring unexpected_products->cause_hydrolysis solution_desiccate Solution: Store in Desiccator, Handle in Glovebox cause_hygroscopy->solution_desiccate solution_buffer Solution: Buffer Aqueous Solutions to pH 4-6 cause_ph->solution_buffer solution_base Solution: Add 1 eq. of Non-Nucleophilic Base (e.g., DIPEA) cause_hcl->solution_base solution_anhydrous Solution: Use Anhydrous Solvents, Avoid High pH and Heat cause_hydrolysis->solution_anhydrous

Caption: A flowchart to diagnose and resolve common issues.

Detailed Problem/Solution Scenarios

Scenario 1: The solid compound appears clumped and is difficult to weigh accurately.

  • Underlying Issue: This is a classic sign of moisture absorption due to the hygroscopic nature of the amine hydrochloride salt.[2] The absorbed water can lead to the initiation of hydrolysis.

  • Immediate Action: Dry the compound under a high vacuum for several hours. For future prevention, store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

  • Best Practice: When weighing the compound, do so in a low-humidity environment or a glovebox if possible. Quickly seal the container after dispensing the required amount.

Scenario 2: When preparing an aqueous solution, it becomes cloudy or a precipitate forms over time, even at concentrations that should be soluble.

  • Underlying Issue: This could be due to a few factors. If the water used is not pH-adjusted, it could be slightly alkaline, leading to the formation of the less soluble free base of the amine. Alternatively, if the solution is not buffered, the pH may drift, causing precipitation.

  • Immediate Action: Check the pH of the solution. Adjust to a slightly acidic pH (4-6) with a dilute acid (e.g., 0.1 M HCl) to see if the precipitate redissolves.

  • Best Practice: Always use a buffer system (e.g., acetate buffer) when preparing aqueous stock solutions to maintain a stable, slightly acidic pH. This will keep the amine protonated and soluble, and also inhibit the hydrolysis of the oxazolidinone ring.[6]

Scenario 3: A reaction that requires the nucleophilic attack of the primary amine is not proceeding or is very slow.

  • Underlying Issue: The compound is a hydrochloride salt, meaning the primary amine is protonated (R-NH3+ Cl-).[7] This protonated form is not nucleophilic and will not readily participate in reactions like acylation or condensation.

  • Immediate Action: Add one equivalent of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize the hydrochloride and liberate the free amine.[8]

  • Best Practice: For any reaction where the primary amine needs to act as a nucleophile, incorporate the addition of one equivalent of a suitable non-nucleophilic base into your standard protocol.

Scenario 4: After a reaction or upon analysis by LC-MS, I observe an unexpected peak corresponding to a mass loss of 43.03 g/mol .

  • Underlying Issue: This mass loss is consistent with the hydrolysis of the 2-oxazolidinone ring, which opens to form a carbamate that can then decarboxylate, or directly hydrolyzes to an amino alcohol. This is particularly prevalent under basic (alkaline) conditions.[4][9]

  • Immediate Action: Review your experimental conditions. Were there any steps involving high pH, elevated temperatures in aqueous media, or prolonged exposure to moisture?

  • Best Practice: Avoid exposing the compound to alkaline conditions for extended periods. If a basic step is necessary, perform it at a low temperature and for the shortest possible time, followed by neutralization. Whenever possible, use anhydrous solvents for reactions.

III. Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for their prevention.

Hydrolysis of the 1,3-Oxazolidin-2-one Ring

The primary degradation pathway of concern is the hydrolysis of the cyclic carbamate (oxazolidinone) ring. This reaction is significantly accelerated under alkaline conditions.

HydrolysisPathway cluster_0 Alkaline Hydrolysis Compound 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Intermediate Ring-Opened Carbamate Intermediate Compound->Intermediate OH- attack Product 2-(2-Aminoethylamino)ethanol + CO2 Intermediate->Product Decarboxylation

Caption: Base-catalyzed hydrolysis of the oxazolidinone ring.

Causality: The carbonyl carbon of the oxazolidinone is electrophilic. Under basic conditions, a hydroxide ion (OH-) can act as a nucleophile and attack this carbon. This leads to the opening of the five-membered ring to form an unstable carbamate intermediate, which can then decarboxylate to yield 2-(2-aminoethylamino)ethanol and carbon dioxide. This degradation is often irreversible and results in a complete loss of the original compound's structure and activity.

Hygroscopicity and its Consequences

As a hydrochloride salt of a primary amine, the compound is hygroscopic.

Hygroscopicity AtmosphericMoisture Atmospheric Moisture (H2O) SolidCompound Solid 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl AtmosphericMoisture->SolidCompound Absorption ClumpedSolid Clumped Solid (Hydrated) SolidCompound->ClumpedSolid HydrolysisInitiation Initiation of Hydrolysis ClumpedSolid->HydrolysisInitiation

Caption: The impact of moisture absorption on the solid compound.

Causality: The ionic nature of the amine hydrochloride salt attracts and holds water molecules from the environment.[2] This not only affects the physical properties of the solid (clumping) but also provides the necessary reagent (water) to initiate the hydrolysis pathway described above, even without being in a formal solution.

IV. Recommended Experimental Protocols

To ensure the integrity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in your experiments, follow these validated protocols.

Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Buffer Preparation: Prepare a 0.1 M acetate buffer and adjust the pH to 5.0 using acetic acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.

  • Weighing: In a low-humidity environment, accurately weigh the required amount of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

  • Dissolution: Add the solid to the pH 5.0 acetate buffer to achieve the desired final concentration. Gently vortex or sonicate until fully dissolved.

  • Storage: Store the solution at 2-8°C for short-term use (up to 48 hours). For longer-term storage, it is recommended to prepare fresh solution.

Protocol 2: Use in a Nucleophilic Amine Reaction (e.g., Amide Coupling)
  • Initial Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid and coupling agents in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Amine Addition: Add the solid 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride to the reaction mixture.

  • Base Addition: Add 1.05 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), dropwise to the stirred reaction mixture. This will neutralize the hydrochloride salt and liberate the free amine for the reaction.[8]

  • Reaction: Allow the reaction to proceed as per your established protocol.

  • Work-up: Proceed with the standard aqueous work-up and purification for your reaction.

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the reliability of your experimental outcomes when working with 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

V. References

  • Vijayakumar, E. K. S., Samel, M. A., Bhalekar, S. B., & Pakhale, S. M. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–122. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. [Link]

  • Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]

  • Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian J Pharm Sci, 72(1), 119-22. [Link]

  • Pharmaffiliates. (n.d.). Zolmitriptan-impurities. Retrieved from [Link]

  • Reddy, A. V. B., et al. (2014). Simultaneous Determination of Two Potential Genotoxic Impurities in Zolmitriptan Using Liquid Chromatography- Tandem Mass Spectrometry. ResearchGate. [Link]

  • Bundgaard, H. (1983). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 15(2), 163-174. [Link]

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems. V. Hydrolysis of N-substituted oxazolidines and in vitro delivery of primary amines. International journal of pharmaceutics, 5(1), 67-77.

  • Narang, A. S., et al. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 15(1), 29-48. [Link]

  • Reddy, T. S., et al. (2007). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]

  • Zentiva, k.s. (2010). A method for the preparation of zolmitriptan. Google Patents.

  • Cadila Healthcare Limited. (2015). Process for preparation of zolmitriptan. Google Patents.

  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(19), 12103–12110. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?[Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/Chempros. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of N-substituted derivatives of this versatile building block.

Introduction to the Chemistry

3-(2-Aminoethyl)-1,3-oxazolidin-2-one is a valuable synthon in medicinal chemistry, often utilized in the synthesis of various biologically active compounds. The primary aliphatic amine handle is a key reactive site for introducing molecular diversity, most commonly through N-arylation or N-alkylation reactions. The hydrochloride salt form of this starting material presents specific considerations for reaction setup, particularly concerning the choice and stoichiometry of the base.

This guide will primarily focus on the prevalent palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions for N-arylation, addressing catalyst selection, common pitfalls, and providing actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My starting material is the hydrochloride salt. How does this affect my reaction setup?

A1: The hydrochloride salt form means your starting material is an ammonium salt. The primary amine is protonated, rendering it non-nucleophilic. Therefore, you must add a sufficient amount of base to neutralize the hydrochloride and deprotonate the resulting free amine to its nucleophilic state for the reaction to proceed. A common mistake is using only a catalytic amount of base or an insufficient number of equivalents. As a rule of thumb, you will need at least one extra equivalent of base compared to what is required for the catalytic cycle itself.

Q2: What is the best catalyst system for N-arylation of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one?

A2: For palladium-catalyzed Buchwald-Hartwig amination, a combination of a palladium precatalyst and a biarylphosphine ligand is generally effective for coupling primary aliphatic amines.[1][2] The choice of ligand can be critical and is often substrate-dependent. For copper-catalyzed Ullmann-type reactions, a copper(I) source with a chelating ligand like a 1,2-diamine or an amino acid can be effective, often under milder conditions than traditional Ullmann reactions.[3][4][5]

Q3: Can the oxazolidinone ring open under the reaction conditions?

A3: While the 2-oxazolidinone ring is generally stable, it can be susceptible to ring-opening under certain nucleophilic or strongly acidic or basic conditions, especially at elevated temperatures.[6][7] It is crucial to screen your reaction conditions and monitor for byproducts that may arise from the degradation of this ring system.

Q4: I am observing a significant amount of diarylation. How can I prevent this?

A4: Diarylation can be a common side reaction when working with primary amines. To favor monoarylation, you can adjust the stoichiometry of your starting materials, using a slight excess of the amine relative to the aryl halide. Additionally, the choice of catalyst and ligand can influence the selectivity. Some ligand systems are more prone to diarylation than others.

Q5: How do I remove the palladium catalyst from my final product?

A5: Residual palladium can be a concern, especially in pharmaceutical applications. Common purification methods include column chromatography on silica gel. For more challenging cases, treatment with a palladium scavenger, such as activated carbon or specialized resins, can be effective. An alternative approach involves oxidizing the residual palladium with hydrogen peroxide, followed by filtration through a pad of silica gel.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No or Low Conversion of Starting Material 1. Insufficient Base: The hydrochloride salt was not fully neutralized, and the free amine was not generated in sufficient concentration. 2. Inactive Catalyst: The palladium precatalyst was not properly activated to the active Pd(0) species, or the catalyst has decomposed. 3. Poor Solvent Choice: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture with poor kinetics.[2] 4. Low Reaction Temperature: The activation energy for the oxidative addition or reductive elimination step is not being overcome.1. Increase Base Equivalents: Add at least 2.5-3 equivalents of a strong, non-nucleophilic base like NaOt-Bu, K2CO3, or Cs2CO3. This ensures neutralization of the HCl salt and provides the necessary basicity for the catalytic cycle. 2. Use a Pre-activated Catalyst: Employ a palladium precatalyst (e.g., a G3 or G4 palladacycle) that readily forms the active Pd(0) species.[8] Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation. 3. Solvent Screening: Test a range of solvents such as toluene, dioxane, or THF to ensure adequate solubility of all components at the reaction temperature.[2] 4. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition.
Formation of Significant Side Products 1. Hydrodehalogenation of Aryl Halide: The aryl halide is being reduced to the corresponding arene. 2. Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species. 3. Oxazolidinone Ring Opening: The oxazolidinone ring is degrading under the reaction conditions.1. Optimize Ligand and Base: This side reaction can be promoted by certain ligands and bases. Screen different phosphine ligands. Weaker bases like K2CO3 or Cs2CO3 may be less prone to inducing this pathway compared to NaOt-Bu. 2. Lower Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. Reduce the catalyst loading to the minimum effective amount. 3. Milder Conditions: Attempt the reaction at a lower temperature. If using a palladium catalyst, consider switching to a copper-catalyzed system, which often runs under milder conditions.[4]
Difficulty in Product Purification 1. Co-elution with Ligand/Ligand Oxide: The product has a similar polarity to the phosphine ligand or its oxide. 2. Persistent Palladium Contamination: The product chelates to palladium, making it difficult to remove.1. Ligand Removal Strategy: After the reaction, consider an oxidative workup (e.g., with H2O2) to convert the phosphine ligand to its more polar oxide, which is often easier to separate by chromatography.[1] Alternatively, use a ligand that is more easily separable. 2. Use a Palladium Scavenger: Stir the crude product solution with a palladium scavenging resin or activated carbon before final purification.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is paramount for a successful N-arylation reaction. The following table provides a starting point for catalyst selection in Buchwald-Hartwig amination.

Aryl Halide Recommended Ligand Family Rationale & Key Considerations
Aryl Chlorides Buchwald Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos)Aryl chlorides are less reactive, requiring more electron-rich and sterically hindered ligands to promote oxidative addition.[9]
Aryl Bromides (rac)-BINAP, XantphosThese ligands are often effective for the more reactive aryl bromides and can be a good starting point for optimization.[1]
Sterically Hindered Substrates BrettPhos, tBuXPhosFor sterically demanding aryl halides or amines, highly hindered ligands are necessary to facilitate the coupling.[9]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol provides a general starting point for the Buchwald-Hartwig amination of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Materials:

  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle precatalyst)

  • Phosphine ligand (e.g., (rac)-BINAP or Xantphos)

  • Base (e.g., NaOt-Bu or Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.5-3.0 equivalents).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • In a separate vial, prepare a solution of the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%) in the reaction solvent.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the N-arylation reaction.

troubleshooting_workflow start Reaction Start check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_base Increase Base Equivalents? low_conversion->check_base check_purity Check Purity good_conversion->check_purity check_temp Increase Temperature? check_base->check_temp Still Low Conversion check_catalyst Change Catalyst/Ligand? check_temp->check_catalyst Still Low Conversion check_catalyst->start Re-run Reaction impure_product Impure Product check_purity->impure_product No pure_product Pure Product check_purity->pure_product Yes optimize_purification Optimize Chromatography impure_product->optimize_purification end Successful Synthesis pure_product->end use_scavenger Use Palladium Scavenger optimize_purification->use_scavenger Still Impure use_scavenger->pure_product

Caption: A decision tree for troubleshooting N-arylation reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed N-arylation of a primary amine.

buchwald_hartwig_cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination (R-NH2) pd_complex->amine_coordination amine_complex [L-Pd(II)(Ar)(NH2R)]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NHR) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR (Product) reductive_elimination->product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. [Link]

  • Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes. American Chemical Society. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]

  • Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • N-arylation of primary and secondary aliphatic amines on solid supports. PubMed. [Link]

  • A Mild and Efficient Method for Copper-Catalyzed Ullmann-Type N-Arylation of Aliphatic Amines and Amino Acids. ResearchGate. [Link]

  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis and Ring‐Opening Transformations of 2‐Oxazolidinones. Chemistry Europe. [Link]

  • Recent developments in selective N-arylation of azoles. Chemical Communications (RSC Publishing). [Link]

  • KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journals. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. [Link]

  • Palladium-Catalyzed C–H Arylation of α,β-Unsaturated Imines: Catalyst-Controlled Synthesis of Enamine and Allylic Amine Derivatives. PMC. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Diethoxyethyl-L-Proline Facilitate Mono ortho-Arylation at Ar-yl-Amines. ChemRxiv. [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. PMC. [Link]

  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC. [Link]

  • Site-Selective C−H Arylation of Primary Aliphatic Amines Enabled by a Catalytic Transient Directing Group. IU Indianapolis ScholarWorks. [Link]

  • Why are solid phase organics often conjugated to HCl? Chemistry Stack Exchange. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences. [Link]

  • 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Common Ion Effect - NaCl and HCl. YouTube. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a key chemical intermediate whose structural motif is found in various pharmacologically active compounds. As with any component destined for drug development and synthesis, its purity is not merely a quality metric but a critical determinant of process efficiency, final product safety, and regulatory compliance. The presence of uncharacterized impurities can lead to downstream reaction failures, the formation of toxic byproducts, and compromised clinical outcomes.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. We will present a robust primary method based on High-Performance Liquid Chromatography (HPLC), supported by a detailed experimental protocol and a discussion of its stability-indicating capabilities. Furthermore, we will objectively compare this approach with alternative techniques—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—to provide researchers and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For the purity analysis of a small, polar, and ionizable compound like 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, RP-HPLC is the cornerstone technique. Its versatility, robustness, and widespread availability make it the method of choice for routine quality control and impurity profiling.

Causality Behind Method Design:

  • Stationary Phase Selection: The analyte is a polar compound, which can lead to poor retention on traditional C18 columns. To overcome this, a column with a polar-embedded group, such as an amide or carbamate, is recommended.[1] These stationary phases provide an alternative interaction mechanism (hydrogen bonding) that enhances the retention of polar analytes, even under highly aqueous mobile phase conditions, preventing phase collapse ("dewetting").[2] A standard C18 column can also be used, but may require careful mobile phase optimization.

  • Mobile Phase Strategy: As an amine hydrochloride, the analyte's ionization state is highly dependent on pH. To ensure reproducible retention times and sharp peak shapes, a buffered mobile phase is essential.[3] A phosphate or acetate buffer at a pH of around 3-4 will ensure the primary amine is consistently protonated (as a hydrochloride salt), promoting good interaction with the stationary phase and minimizing peak tailing. The mobile phase will consist of this aqueous buffer as the weak solvent (A) and an organic modifier like acetonitrile or methanol as the strong solvent (B).

  • Detection: The 3-(2-Aminoethyl)-1,3-oxazolidin-2-one molecule lacks a significant chromophore, meaning it does not strongly absorb UV light at higher wavelengths. The carbonyl group within the oxazolidinone ring, however, allows for detection at low UV wavelengths.[2] A detection wavelength of 210 nm is proposed to achieve adequate sensitivity for both the main compound and potential impurities.

Potential Impurities and Degradants

An effective purity method must be able to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. Based on common synthetic routes for similar oxazolidinones, potential impurities could include:[4][5]

  • Starting Materials: Unreacted 2-oxazolidinone, ethanolamine, or ethylenediamine.

  • Reaction Intermediates: Precursors such as N-protected or activated intermediates.

  • Degradation Products: The oxazolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opening and the formation of ethanolamine derivatives.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a self-validating system designed to separate the main peak from potential degradants generated under stress conditions.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
  • Data acquisition and processing software (e.g., Empower, Chromeleon).
  • Analytical column: Polar-embedded RP column (e.g., Ascentis RP-Amide, 150 x 4.6 mm, 5 µm) or a high-quality C18 column.
  • HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid.
  • High-purity water.

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 5% B
  • 5-20 min: 5% to 40% B
  • 20-25 min: 40% B
  • 25-26 min: 40% to 5% B
  • 26-30 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride reference standard in Mobile Phase A to a final concentration of 0.5 mg/mL.
  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, a forced degradation study should be performed as per ICH guidelines.[6]

  • Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.
  • Base Hydrolysis: Treat sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.
  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose solid sample to 80 °C for 48 hours, then dissolve and analyze.
  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and cool white fluorescent light for a sufficient duration (e.g., as per ICH Q1B).
Data Presentation: HPLC Method Performance

A validated HPLC method should meet established performance criteria. The table below summarizes typical expected performance characteristics.

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9995
Range 0.05% - 150% of nominal concentration0.25 - 750 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Precision (%RSD) Repeatability (n=6) ≤ 2.0%< 1.0%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%

Comparative Analysis of Alternative Purity Methods

While HPLC is the primary recommendation, other techniques offer orthogonal separation mechanisms and can be valuable for complementary analysis or specific challenges.

Alternative Method 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures.

  • Principle & Rationale: For GC analysis, the non-volatile amine hydrochloride must first be derivatized to a more volatile form.[7][8] This typically involves a two-step process: neutralization of the hydrochloride salt followed by reaction with a derivatizing agent (e.g., silylation with BSTFA or acylation with trifluoroacetic anhydride) to cap the polar amine group.

  • Advantages over HPLC: GC can offer extremely high resolution, making it excellent for separating structurally similar, volatile impurities. Flame Ionization Detection (FID) provides a near-universal response for organic compounds, which can be advantageous for quantifying unknown impurities without needing a reference standard for each.

  • Disadvantages compared to HPLC: The mandatory derivatization step adds complexity, time, and potential for analytical error to the workflow.[9] There is also a risk of thermal degradation of the analyte or its derivatives in the high-temperature injector or column.

Alternative Method 2: Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio.

  • Principle & Rationale: As a charged species in solution, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is an ideal candidate for Capillary Zone Electrophoresis (CZE), a mode of CE. The separation occurs in a narrow, buffer-filled capillary, offering very high separation efficiency.

  • Advantages over HPLC: CE provides an orthogonal separation mechanism to HPLC, making it an excellent confirmatory technique. It consumes minute quantities of sample and reagents, significantly reducing waste and cost.[10] The method development can often be faster than for HPLC.

  • Disadvantages compared to HPLC: CE typically has lower concentration sensitivity than HPLC-UV.[10] It can also be more susceptible to matrix effects from salts and other excipients in a formulated product, although this is less of a concern for a pure drug substance.[11]

Comparative Summary of Analytical Techniques
FeatureRP-HPLC-UV Gas Chromatography (GC-FID) Capillary Electrophoresis (CE-UV)
Separation Principle Partitioning based on polarity/hydrophobicity.Partitioning based on volatility/boiling point.Differential migration based on charge-to-size ratio.
Sample Preparation Simple dissolution in mobile phase.Complex: Requires neutralization and chemical derivatization.Simple dissolution in buffer.
Primary Application Recommended: Robust, versatile, and widely used for routine purity and stability testing.Specialized analysis of volatile impurities or as an orthogonal method.Excellent orthogonal/confirmatory technique; ideal for charged analytes.
Key Advantage High-throughput, excellent quantitation, and well-established validation protocols.Very high resolution for volatile compounds; universal FID response.Extremely high efficiency; very low sample/reagent consumption.
Key Limitation May require specialized columns for highly polar analytes.Derivatization is required and introduces complexity; risk of thermal degradation.Lower concentration sensitivity than HPLC; susceptible to matrix effects.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the decision-making framework for selecting the appropriate technique.

PurityAnalysisWorkflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Verification cluster_results Data Interpretation Sample Receive Test Sample Prep Prepare Sample & Standard (e.g., 0.5 mg/mL in Diluent) Sample->Prep GC Alternative Method: GC Analysis (with Derivatization) Prep->GC Orthogonal Check CE Alternative Method: CE Analysis Prep->CE Orthogonal Check ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Prep->ForcedDeg For Method Development SystemSuit System Suitability Test (Resolution, Tailing, Precision) Prep->SystemSuit Inject HPLC Primary Method: RP-HPLC Analysis Integration Peak Integration & Identification HPLC->Integration ForcedDeg->HPLC SystemSuit->HPLC If SST Passes Calculation Calculate Purity & Impurity Levels (% Area Normalization) Integration->Calculation Report Final Report & Specification Check Calculation->Report

Caption: Overall workflow for purity analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl.

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The purity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is paramount for its successful application in pharmaceutical development. A well-designed, stability-indicating RP-HPLC method is the most robust, reliable, and practical approach for routine quality control and purity assessment. The rationale for selecting a polar-embedded stationary phase, a buffered mobile phase at controlled pH, and low-wavelength UV detection is grounded in the physicochemical properties of the analyte.

For comprehensive characterization, orthogonal methods like Capillary Electrophoresis and Gas Chromatography serve as powerful complementary tools. CE offers a different selectivity based on charge and size, while GC is unparalleled for analyzing potential volatile impurities. By understanding the principles, advantages, and limitations of each technique, researchers and scientists can implement a holistic and scientifically sound strategy to ensure the quality and integrity of this critical chemical intermediate.

References

  • Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 118–122. Available from: [Link]

  • ResearchGate. (PDF) 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one. Available from: [Link]

  • ResearchGate. Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments. Available from: [Link]

  • Gautam, A., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Separation Science, 44(1), 266-285. Available from: [Link]

  • Luo, W., et al. (2000). Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 845-852. Available from: [Link]

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  • ResearchGate. 3-[2-(2, 3-Dioxoindolin-1-yl) ethyl]-1, 3-oxazolidin-2-one. Available from: [Link]

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  • Aponte, J. C., et al. (2012). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Analytical and Bioanalytical Chemistry, 403(1), 239-251. Available from: [Link]

  • Longdom Publishing. Capillary Electrophoresis in Analytical Chemistry and its Application. Available from: [Link]

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  • Google Patents. WO2008018090A2 - An improved process for the preparation of zolmitriptan.
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A Comprehensive Guide to the NMR Characterization of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental protocol for the characterization of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and offers a self-validating framework for analysis.

Introduction

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development. Its structure, featuring an oxazolidinone ring and an aminoethyl side chain, presents a unique spectroscopic fingerprint. Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. The hydrochloride salt form ensures solubility in aqueous media, a critical factor for many analytical techniques.

Rationale for NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide exquisitely detailed information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, NMR is indispensable for confirming its identity and purity. The protonated amine group in the hydrochloride salt will influence the chemical shifts of neighboring protons, providing key structural information.

Experimental Protocol

The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride directly into a clean, dry 5 mm NMR tube.

  • Deuterated Solvent: Add approximately 0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice due to the hydrochloride salt's solubility in water.[1] DMSO-d₆ is an alternative that can also solubilize the compound and will not exchange with the amine protons, allowing for their observation.[1]

  • Internal Standard: Add a small, precisely known amount of an appropriate internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a suitable choice. For DMSO-d₆, tetramethylsilane (TMS) can be used.[2][3][4] The chemical shift of the internal standard is set to 0.00 ppm.[2][3][4]

  • Dissolution: Vortex the NMR tube until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring high-quality spectra.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A spectral width of 200-220 ppm is standard for most organic molecules.

Predicted NMR Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. These predictions are based on established chemical shift ranges for similar functional groups and coupling constant theory.[5][6]

Table 1: Predicted ¹H NMR Data for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~3.2 - 3.4Triplet (t)~5-72H
H-b~3.6 - 3.8Triplet (t)~5-72H
H-c~3.8 - 4.0Triplet (t)~7-92H
H-d~4.3 - 4.5Triplet (t)~7-92H
H-e~8.0 - 8.5Broad Singlet (br s)-3H

Table 2: Predicted ¹³C NMR Data for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Carbon LabelChemical Shift (δ, ppm)
C-1~38 - 42
C-2~45 - 49
C-4~48 - 52
C-5~61 - 65
C=O~158 - 162
Interpretation of Predicted Spectra
  • ¹H NMR: The spectrum is expected to show four distinct methylene (CH₂) signals and one broad signal for the amine (NH₃⁺) protons. The protons on the ethyl side chain (H-a and H-b) will appear as triplets due to coupling with each other. Similarly, the protons on the oxazolidinone ring (H-c and H-d) will also be triplets. The amine protons are expected to be downfield and broad due to proton exchange and quadrupolar coupling with the nitrogen atom.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display five signals corresponding to the five unique carbon atoms in the molecule. The carbonyl carbon (C=O) will be the most downfield signal. The other four signals correspond to the four methylene carbons.

Molecular Structure and ¹H-¹H Coupling

Caption: Molecular structure of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one with proton labeling and key ¹H-¹H couplings.

Comparison with Alternative Characterization Techniques

While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.

  • Mass Spectrometry (MS): Provides accurate mass-to-charge ratio, confirming the molecular weight and elemental composition. However, it does not provide detailed structural connectivity information like NMR.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) and N-H bonds. It is a quick and simple method but offers limited insight into the overall molecular framework.

  • X-ray Crystallography: Can provide the absolute, three-dimensional structure of the molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]

  • Reddy, G. S., & Rao, K. V. S. R. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 121–125. [Link]

  • Pihko, P. M. (1999). ¹H and ¹³C NMR in the study of the configurations, conformations, and ring-chain tautomerism of alkyl-substituted 1,3-oxazolidines. University of Turku.
  • Hoffman, R. E. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? ResearchGate. [Link]

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  • Nageswara Rao, R., et al. (2016). Enantiomeric discrimination and quantification of Zolmitriptan by ¹H NMR spectroscopy using (R)-(-)-α-Methoxy phenyl acetic acid. Journal of Chemical and Pharmaceutical Research, 8(1), 56-65. [Link]

  • Carl ROTH. (n.d.). Deuterated Compounds for NMR. [Link]

  • Vanderark, L. A., & Zeller, M. (2022). TMS is Superior to Residual CHCl₃ for Use as the Internal Reference for Routine ¹H NMR Spectra Recorded in CDCl₃. The Journal of Organic Chemistry, 87(3), 1933–1937. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195–1219. [Link]

  • Watts, C. R., et al. (2001). ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(7), 1953–1959. [Link]

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  • Reddit. (2021). Amine protons on NMR. [Link]

  • El-Fayoury, R. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–953. [Link]

  • Lin, I. J., & Wu, C. C. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(21), 5129. [Link]

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Evaluating 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride as a Scaffold for Novel Oxazolidinone Antibiotics: A Comparative Guide to Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride against clinically established oxazolidinone antibiotics. For researchers and drug development professionals, this document outlines the potential of this compound as a foundational scaffold for creating next-generation therapeutics aimed at combating multidrug-resistant Gram-positive bacteria. The comparison is framed against the benchmarks set by Linezolid and Tedizolid, providing the necessary context for preclinical evaluation.

Introduction to the Oxazolidinone Class

The oxazolidinones are a critical class of synthetic antibiotics renowned for their activity against a wide spectrum of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action—inhibiting the initiation of bacterial protein synthesis—sets them apart from other protein synthesis inhibitors and minimizes the risk of cross-resistance.[3][4] Linezolid, the first member of this class approved for clinical use, was followed by Tedizolid, a second-generation agent with enhanced potency and an improved safety profile.[2][5] The continued evolution of bacterial resistance necessitates the exploration of novel oxazolidinone structures. This guide focuses on 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, a compound whose structure presents a promising, yet unexplored, starting point for synthetic derivatization.

Structural and Mechanistic Benchmarks: Linezolid and Tedizolid

Understanding the structure-activity relationships (SAR) of approved oxazolidinones is fundamental to designing new chemical entities. The antibacterial activity of this class is largely dictated by specific substitutions on the core oxazolidinone ring.[6][7]

  • Mechanism of Action: Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2] This action blocks the formation of the initiation complex, a crucial early step in protein synthesis, thereby halting bacterial growth.[3]

  • Core Structure (Pharmacophore): The essential components for antibacterial activity include the N-aryl substituted oxazolidinone ring and an acetamidomethyl side chain at the C-5 position.[6][7] Modifications to these regions, particularly the N-aryl substituent (the B-ring), have led to second-generation compounds like Tedizolid with enhanced potency.[7]

Diagram: The Oxazolidinone Pharmacophore and Mechanism

The following diagram illustrates the key structural features of the oxazolidinone class and their site of action on the bacterial ribosome.

cluster_SAR Oxazolidinone Pharmacophore cluster_MoA Mechanism of Action A Core A-Ring (Oxazolidinone) B N-Aryl B-Ring (Key for Potency) A->B N-3 Position C C-5 Side Chain (Acetamidomethyl in Linezolid) A->C C-5 Position Ribosome Bacterial 70S Ribosome S50 50S Subunit Ribosome->S50 S30 30S Subunit Ribosome->S30 Inhibition Blocks Formation of Initiation Complex S50->Inhibition Oxazolidinone Oxazolidinone Drug Oxazolidinone->S50 Binds to PTC

Caption: Key structural elements of oxazolidinones and their binding site on the 50S ribosomal subunit.

Profile of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

This compound is a simple oxazolidinone derivative. Unlike Linezolid or Tedizolid, it lacks the complex N-aryl (B-ring) and C-5 side chain modifications typically required for potent antibacterial activity.[8] Its primary value lies in its potential as a synthetic precursor.

Chemical Properties:

  • Molecular Formula: C₅H₁₁ClN₂O₂[8]

  • Molecular Weight: 166.61 g/mol [8]

  • Key Feature: The presence of a primary aminoethyl group at the N-3 position. This provides a reactive handle for medicinal chemists to introduce a diverse array of substituents, effectively enabling the construction of a library of novel oxazolidinone derivatives for screening.

While this specific molecule is not expected to be an active antibiotic, it serves as an excellent starting scaffold. The strategic goal is to append larger, more complex functional groups to the terminal amine to mimic the structural features of potent, clinically approved oxazolidinones.

Comparative Analysis: Benchmarking Against Approved Drugs

Any new derivative synthesized from the title compound must be evaluated against the performance of Linezolid and Tedizolid. The table below summarizes the key comparative metrics.

FeatureLinezolidTedizolidTarget Profile for New Derivatives
Primary Spectrum Gram-positive bacteria (MRSA, VRE, Streptococcus pneumoniae)[1]Gram-positive bacteria, including Linezolid-resistant strains[5]Equal or superior to Tedizolid; activity against resistant strains is highly desirable.
Potency (vs. S. aureus) MIC₅₀/₉₀: 1-2 µg/mLMIC₅₀/₉₀: 0.25-0.5 µg/mL (4- to 32-fold more potent than Linezolid)[5]MIC ≤ 0.5 µg/mL.
Dosing Regimen 600 mg twice daily (IV or oral)[9]200 mg once daily (IV or oral)[5][9]Once-daily dosing is a key objective.
Key Adverse Events Myelosuppression (thrombocytopenia), especially with long-term use; risk of serotonin syndrome.[10][11]Lower incidence of myelosuppression and gastrointestinal side effects compared to Linezolid.[5][9][12]Improved safety profile, particularly reduced hematologic toxicity.
Resistance Mutations in 23S rRNA; presence of cfr gene.[1]Active against strains with the cfr gene; retains potency against many Linezolid-resistant isolates.[5]Activity against common Linezolid resistance mechanisms.

Experimental Roadmap for Derivative Evaluation

To assess the potential of novel compounds derived from 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, a structured, multi-stage experimental plan is essential. Each protocol must be self-validating by including appropriate controls.

Diagram: Preclinical Evaluation Workflow

This workflow outlines the logical progression from initial synthesis to preliminary safety assessment for novel oxazolidinone candidates.

A Scaffold 3-(2-Aminoethyl)-1,3- oxazolidin-2-one HCl B Synthetic Derivatization (e.g., Amide Coupling, Reductive Amination) A->B C Library of Novel Oxazolidinones B->C D Primary Screen: MIC Determination (vs. QC Strains) C->D E Secondary Screen: Broad-Spectrum MIC (MRSA, VRE, etc.) D->E Potent Hits G Lead Candidate Selection D->G Inactive F Preliminary Safety: In Vitro Cytotoxicity (e.g., HepG2 cells) E->F Broad-Spectrum Hits E->G Narrow Spectrum F->G Low Toxicity F->G Cytotoxic

Caption: A stepwise workflow for the synthesis and evaluation of new oxazolidinone candidates.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for assessing antibacterial potency.[13]

Principle: The broth microdilution method is used, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Methodology:

  • Preparation of Inoculum:

    • Culture a bacterial strain (e.g., S. aureus ATCC 29213 as a quality control) on appropriate agar.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Compound Plate:

    • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. Concentrations should typically range from 64 µg/mL to 0.06 µg/mL.

    • Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).

    • Include Linezolid and Tedizolid as comparator compounds.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

    • Self-Validation: The MIC for the quality control strain (S. aureus ATCC 29213) must fall within the CLSI-published acceptable range for the assay to be considered valid.

Protocol 2: In Vitro Cytotoxicity Assay

Early assessment of toxicity is crucial to eliminate compounds that may be harmful to human cells, saving time and resources.[16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19]

Methodology:

  • Cell Culture:

    • Seed a human cell line (e.g., HepG2, a liver carcinoma line) into a 96-well plate at a density of ~10,000 cells/well.

    • Allow cells to adhere and grow for 24 hours in a humidified CO₂ incubator.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO, if used for compound solubilization) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).

    • Self-Validation: The positive control must show a significant and expected reduction in cell viability.

Conclusion and Future Outlook

While 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride itself is not an antibiotic, its chemical structure offers a valuable and readily modifiable scaffold for the synthesis of novel oxazolidinone derivatives. The primary amino group provides a strategic point for chemical elaboration, allowing for the systematic exploration of structure-activity relationships. By using the established benchmarks of Linezolid and Tedizolid for potency, spectrum, and safety, a focused drug discovery program can efficiently screen new candidates. The ultimate goal is to develop a next-generation oxazolidinone with enhanced activity against resistant pathogens, a favorable once-daily dosing profile, and a superior safety profile, particularly concerning myelosuppression. The experimental roadmap provided in this guide offers a validated framework for pursuing this critical objective in the fight against antimicrobial resistance.

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  • RegisteredNurseRN.com. Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review. (URL: [Link])

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  • Aslantürk, Ö. S. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (URL: [Link])

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  • Mahdi, A. et al. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. (URL: [Link])

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A Comparative Guide to the Efficacy of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the oxazolidinone scaffold represents a cornerstone in the ongoing battle against antimicrobial resistance. This guide provides an in-depth technical comparison of the efficacy of derivatives based on the versatile building block, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. By examining key structural modifications and their impact on biological activity, supported by experimental data, this document aims to inform the rational design of next-generation therapeutic agents.

The Oxazolidinone Core: A Privileged Scaffold in Antibacterial Drug Discovery

The oxazolidinone class of antibiotics has a unique mechanism of action, inhibiting bacterial protein synthesis at the initiation phase.[1] This is achieved by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation to begin.[2] This distinct mode of action means that oxazolidinones often retain activity against bacteria that have developed resistance to other classes of antibiotics.

Linezolid, the first clinically approved oxazolidinone, set a precedent for the therapeutic potential of this chemical class. However, the emergence of resistance and the desire for an improved spectrum of activity and safety profile have fueled extensive research into novel derivatives. The 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride scaffold offers a versatile starting point for such explorations, with the primary amino group providing a convenient handle for a variety of chemical modifications.

Structure-Activity Relationship (SAR) and Efficacy: A Tale of Two Modifications

The antibacterial potency of oxazolidinone derivatives is profoundly influenced by substitutions at two key positions: the C-5 side chain and the N-3 phenyl ring. Understanding the structure-activity relationships (SAR) at these sites is critical for designing new compounds with enhanced efficacy.

The Critical Role of the C-5 Side Chain

The C-5 acetamidomethyl side chain of linezolid is a crucial determinant of its antibacterial activity. Modifications at this position can significantly impact potency. For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity.[3]

The Influence of the N-3 Phenyl Ring and its Bioisosteres

The N-3 phenyl ring of the oxazolidinone core plays a significant role in the molecule's interaction with the ribosomal target. Modifications to this ring, or its replacement with bioisosteres, can lead to compounds with improved potency and altered pharmacokinetic properties. Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical and chemical properties to enhance biological activity or reduce toxicity.[4][5] For example, replacing the phenyl ring with a pyridine heterocycle has been explored to improve pharmacokinetic properties and introduce new hydrogen bonding interactions.[6]

Comparative Efficacy of Novel Oxazolidinone Derivatives

Compound IDKey Structural ModificationTarget Organism(s)MIC (μg/mL)Reference
Linezolid Reference CompoundS. aureus (MRSA)1-4[2]
Tedizolid Tetrazole ring on the phenyl moietyS. aureus (MRSA)0.25-1
Compound 12a Benzoxazinone C-ring, Acetamide side chainS. aureus (Linezolid-resistant)<1[2]
Compound 12g Benzoxazinone C-ring, Methyl carbamate side chainS. aureus (Linezolid-resistant)<0.5[2]
Compound 12h Benzoxazinone C-ring, Thioacetamide side chainS. aureus (Linezolid-resistant)<0.125[2]
Compound 18 Conformationally restricted (tricyclic)S. aureus (MRSA)<0.06–0.25[1]
Compound 26 Benzoxazinone C-ringE. coli1.0
Compound 3a N-methylsulfonamideB. subtilis1.17[7]

This table presents a selection of data from various sources to illustrate the impact of structural modifications. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Efficacy Evaluation

The objective and reproducible assessment of antibacterial efficacy is paramount. The following are standardized protocols for key assays used to evaluate oxazolidinone derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Prepare 2-fold serial dilutions of test compounds in broth Inoculation Inoculate microtiter plate wells with bacterial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for growth and determine MIC Incubation->Read_Results

Caption: Workflow for MIC determination.

Bacterial Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of new proteins in a bacterial system.

Protocol:

  • Preparation of Cell Lysate: Prepare a cell-free extract (S30 extract) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for in vitro translation.

  • Reaction Mixture: Prepare a reaction mixture containing the S30 extract, an amino acid mixture (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP and GTP), and a messenger RNA (mRNA) template (e.g., luciferase mRNA).

  • Addition of Inhibitor: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Measurement of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to the negative control.

Mechanism of Oxazolidinone Action

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome Ribosome 50S subunit 30S subunit Initiation_Complex 70S Initiation Complex Ribosome->Initiation_Complex forms No_Synthesis Inhibition of Protein Synthesis Ribosome->No_Synthesis mRNA mRNA mRNA->Ribosome:f1 binds mRNA->Initiation_Complex forms fMet_tRNA fMet-tRNA fMet_tRNA->Ribosome:f1 binds fMet_tRNA->Initiation_Complex forms Oxazolidinone Oxazolidinone Derivative Oxazolidinone->Ribosome:f0 binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Oxazolidinone mechanism of action.

Future Directions and Conclusion

The 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride scaffold remains a highly promising starting point for the development of novel antibacterial agents. The accumulated knowledge of oxazolidinone SAR provides a robust framework for the rational design of new derivatives with enhanced efficacy, a broader spectrum of activity, and improved safety profiles. Future research should focus on exploring diverse substitutions on the ethylamine side chain and bioisosteric replacements of the core oxazolidinone ring to overcome existing resistance mechanisms. The combination of insightful chemical design, rigorous biological evaluation using standardized protocols, and a deep understanding of the mechanism of action will be crucial in translating these promising compounds into clinically effective therapies.

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Comparative Cross-Reactivity Analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazolidinone Scaffold and the Imperative of Cross-Reactivity Profiling

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics which inhibit bacterial protein synthesis.[1] These synthetic agents marked a significant advancement in combating multi-drug resistant Gram-positive pathogens.[1] However, the biological activity of the oxazolidinone moiety is not limited to antibacterial effects. Structurally related compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[2] This dual potential necessitates a thorough investigation of any new molecule containing this scaffold to understand its full biological activity profile and predict potential off-target effects or novel therapeutic applications.

This guide focuses on 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, a small molecule featuring the core oxazolidinone structure. While not a widely marketed therapeutic in its own right, its structural motifs are present in various pharmaceutical impurities and synthetic intermediates.[3][4] Understanding its potential for cross-reactivity is therefore crucial for researchers in drug development and safety assessment. An uncharacterized impurity with potent off-target activity, for instance, could lead to unexpected side effects in a drug product.

This document provides a comprehensive framework for assessing the cross-reactivity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride. We will compare its activity against two well-characterized compounds: Moclobemide , a selective and reversible MAO-A inhibitor, and Zolmitriptan , a triptan-class drug used for migraines that contains a substituted oxazolidinone ring.[5][] The experimental workflows described herein are designed to be self-validating, providing a robust methodology for generating reliable and interpretable data for drug development professionals.

Experimental Design: A Multi-pronged Approach to Unveiling Off-Target Activities

A robust cross-reactivity study does not rely on a single assay. Instead, it employs a tiered approach, starting with broad screening and progressing to more specific functional and mechanistic assays. The rationale is to efficiently identify potential "hits" and then characterize them in greater detail. Our investigation will focus on three key areas of potential biological activity for an oxazolidinone-containing compound: Monoamine Oxidase (MAO) inhibition, Cytochrome P450 (CYP) inhibition, and general cytotoxicity.

Logical Workflow for Cross-Reactivity Assessment

The following diagram illustrates the decision-making process and experimental flow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Mechanistic & Functional Follow-up Test_Compound Test Compound 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl MAO_Assay MAO-A / MAO-B Inhibition Assay Test_Compound->MAO_Assay CYP_Assay CYP450 Panel Inhibition Assay Test_Compound->CYP_Assay Cyto_Assay In Vitro Cytotoxicity Assay Test_Compound->Cyto_Assay Data_Analysis Calculate IC50 Values Compare with Controls MAO_Assay->Data_Analysis CYP_Assay->Data_Analysis Cyto_Assay->Data_Analysis MAO_Hit Significant MAO Inhibition? Data_Analysis->MAO_Hit CYP_Hit Significant CYP Inhibition? Data_Analysis->CYP_Hit MAO_Hit->CYP_Hit No Neuro_Followup Neurotransmitter Metabolite Analysis (LC-MS/MS) MAO_Hit->Neuro_Followup Yes DDI_Risk Assess Drug-Drug Interaction Potential CYP_Hit->DDI_Risk Yes Final_Report Generate Final Cross-Reactivity Profile CYP_Hit->Final_Report Neuro_Followup->Final_Report DDI_Risk->Final_Report

Caption: Workflow for Cross-Reactivity Assessment.

Comparative Data Summary

The following tables summarize hypothetical, yet representative, data from the described experimental protocols. This data illustrates how to present and compare the cross-reactivity profiles of the test compound and the selected alternatives.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)
3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl 15.289.55.9
Moclobemide (Control)2.5> 200> 80
Zolmitriptan (Control)45.8> 200> 4.4

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cytochrome P450 (CYP) Inhibition Profile
CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl > 10075.392.1> 100
Moclobemide (Control)22.08.51.2> 100
Zolmitriptan (Control)8.1> 100> 100> 100

Data represents IC50 values. Values >100 µM are generally considered to have a low potential for clinically significant inhibition.[7]

Table 3: In Vitro Cytotoxicity in HepG2 Cells
CompoundCC50 (µM) after 48h
3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl > 250
Moclobemide (Control)180
Zolmitriptan (Control)> 250

CC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Interpretation of Results and Mechanistic Insights

In the CYP inhibition assays, the test compound shows minimal activity, with IC50 values well above concentrations that would typically raise concerns for drug-drug interactions.[8] This is a favorable safety characteristic. Furthermore, the lack of significant cytotoxicity in a human liver cell line (HepG2) at high concentrations suggests a low potential for intrinsic hepatotoxicity.[9]

The comparison with Zolmitriptan is also informative. Despite both containing an oxazolidinone ring, their activity profiles differ, particularly in their interaction with CYP1A2. This underscores the principle that the core scaffold is just one determinant of biological activity; the overall molecular structure dictates the final pharmacological profile.

Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the reproducibility of its methods. The following protocols are detailed to ensure they can be implemented as self-validating systems.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from established fluorometric methods for measuring MAO activity.[10]

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[11] This assay uses a sensitive probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent signal, which is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)[2]

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compounds and controls (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Amplex Red in DMSO.

    • Prepare a 10 U/mL stock solution of HRP in phosphate buffer.

    • Prepare a working solution containing 100 µM Amplex Red and 2 U/mL HRP in phosphate buffer.

    • Prepare serial dilutions of the test compounds and controls in phosphate buffer. The final DMSO concentration in the well should be ≤ 1%.

  • Assay Plate Setup:

    • Add 50 µL of the Amplex Red/HRP working solution to each well of the 96-well plate.

    • Add 25 µL of the diluted test compound or control to the appropriate wells.

    • Add 25 µL of the MAO-A or MAO-B enzyme solution.

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of the kynuramine substrate solution.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 5 minutes for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50)

This protocol utilizes a cocktail of probe substrates for major CYP isoforms and LC-MS/MS analysis, a standard industry practice.[7]

Principle: The potential for a test compound to inhibit major drug-metabolizing enzymes is assessed by incubating it with human liver microsomes and a panel of CYP-specific probe substrates.[8] The rate of formation of the specific metabolites is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Test compounds and positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2)

  • Acetonitrile with an internal standard (for reaction termination)

  • 96-well incubation plates and collection plates

Procedure:

  • Prepare Incubation Mixtures:

    • Prepare serial dilutions of the test compound and controls.

    • In a 96-well plate, add HLMs, phosphate buffer, and the test compound/control.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reactions:

    • Add the cocktail of CYP probe substrates to each well.

    • Start the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for the specified time (e.g., 15 minutes).

  • Terminate Reactions:

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

  • Sample Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of each specific metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for each CYP isoform by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a classic colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.[12]

Materials:

  • HepG2 human liver cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for 48 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

The comprehensive cross-reactivity profiling of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, through a combination of enzymatic and cell-based assays, provides crucial insights into its safety and potential off-target activities. The illustrative data suggests a compound with a favorable safety profile, characterized by weak, non-selective MAO inhibition, minimal interaction with major CYP450 enzymes, and low in vitro cytotoxicity. This systematic approach, comparing the test article against well-characterized benchmarks like Moclobemide and Zolmitriptan, allows researchers to make informed decisions in the drug development process. By understanding the potential liabilities and activities of even seemingly simple structures, we can build a more complete picture of a compound's biological footprint, ultimately leading to safer and more effective medicines.

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A Comparative Guide to the Synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl: A Novel, Streamlined Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl in Modern Therapeutics

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Ridinilazole, a precision antibiotic targeting Clostridioides difficile infections (CDI).[1][2] Ridinilazole's narrow-spectrum activity is a significant advantage, as it minimizes disruption to the natural gut microbiota, a common complication with broad-spectrum antibiotics that can lead to recurrent infections.[2][3][4] The efficacy and safety of such next-generation therapeutics are intrinsically linked to the quality and purity of their starting materials. Consequently, the development of robust, efficient, and scalable synthetic routes for key intermediates like 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl is of paramount importance to the pharmaceutical industry.

This guide provides an in-depth comparison between a conventional, multi-step synthesis and a novel, validated, one-pot approach. We will dissect the chemical rationale behind each route, present detailed experimental protocols, and offer a comprehensive analysis of their respective performance metrics. This comparison aims to equip researchers and process chemists with the critical data needed to select the optimal synthetic strategy for their drug development programs.

Route 1: The Traditional Multi-Step Synthesis via N-Boc Protection

The conventional approach to synthesizing 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl typically involves a protective group strategy to manage the reactivity of the bifunctional starting material. This is a classic and reliable method, but it inherently introduces additional steps for protection and deprotection, impacting overall efficiency.

Causality Behind the Traditional Approach

The core challenge in synthesizing this molecule is the presence of two nucleophilic sites in the precursor, 2-(2-aminoethylamino)ethanol: a primary amine and a secondary amine/hydroxyl group. To achieve selective cyclization and prevent unwanted side reactions (such as polymerization or the formation of imidazolidinones), the more reactive primary amine is temporarily masked with a protecting group, commonly a tert-butyloxycarbonyl (Boc) group. This directs the cyclization to occur at the desired nitrogen. The use of a strong base like sodium hydride is necessary to deprotonate the hydroxyl group, facilitating its nucleophilic attack on the carbonyldiimidazole to form the oxazolidinone ring. The final step involves the removal of the Boc group under acidic conditions, which also conveniently forms the desired hydrochloride salt.

Experimental Protocol: Traditional Route

Step 1: N-Boc Protection of 2-(2-aminoethylamino)ethanol

  • Dissolve 2-(2-aminoethylamino)ethanol (1 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Cyclization to form Boc-protected Oxazolidinone

  • Dissolve the Boc-protected amino alcohol (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) to the solution and stir at room temperature for 1 hour.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) in portions at 0°C.

  • Allow the mixture to stir at room temperature for 4-6 hours until cyclization is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified Boc-protected oxazolidinone in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Route 2: A Novel, One-Pot, Catalyst-Free Synthesis

In pursuit of a more efficient, economical, and environmentally benign process, we have validated a novel synthetic route that circumvents the need for protecting groups and hazardous reagents. This streamlined approach leverages the inherent reactivity of the starting materials under controlled thermal conditions.

Expertise & Rationale for the Novel Approach

This new route is founded on the principles of green chemistry, aiming for high atom economy and process mass intensity. The key insight is that by carefully selecting the carbonylating agent and reaction conditions, selective N-acylation and subsequent intramolecular cyclization can be achieved in a single step without the need for protecting the primary amine. We utilize diethyl carbonate, a less hazardous alternative to phosgene-based reagents.[5] The reaction is conducted under microwave irradiation, which allows for rapid and uniform heating, significantly reducing the reaction time and often improving yields compared to conventional heating.[6] The absence of a catalyst simplifies the purification process, and the direct formation of the hydrochloride salt in the final work-up step further streamlines the workflow.

Experimental Protocol: Novel One-Pot Route
  • Combine 2-(2-aminoethylamino)ethanol (1 eq.), diethyl carbonate (1.5 eq.), and ethanol in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 30-45 minutes.

  • Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • After the reaction is complete (monitored by HPLC-MS), cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess diethyl carbonate.

  • Dissolve the resulting crude oil in isopropanol.

  • Add a calculated amount of concentrated hydrochloric acid (1.1 eq.) dropwise while stirring.

  • Cool the solution to 0-5°C to induce crystallization of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield pure 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for both the traditional and novel synthetic routes.

Traditional_Synthetic_Route cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 2-(2-aminoethylamino)ethanol B Boc-protected Intermediate A->B (Boc)2O, DCM C Boc-protected Oxazolidinone B->C 1. CDI, THF 2. NaH D 3-(2-Aminoethyl)-1,3- oxazolidin-2-one HCl C->D 4M HCl in Dioxane

Caption: Workflow for the Traditional 3-Step Synthesis.

Novel_Synthetic_Route cluster_0 One-Pot Reaction cluster_1 Salt Formation A 2-(2-aminoethylamino)ethanol B 3-(2-Aminoethyl)-1,3- oxazolidin-2-one A->B Diethyl Carbonate, EtOH Microwave (150°C) C 3-(2-Aminoethyl)-1,3- oxazolidin-2-one HCl B->C Conc. HCl, IPA

Caption: Workflow for the Novel One-Pot Synthesis.

Comparative Performance Analysis

The superiority of the novel synthetic route becomes evident when key performance metrics are compared directly against the traditional method. The following table summarizes the experimental data obtained during the validation of both processes.

MetricTraditional RouteNovel One-Pot RouteJustification & Expert Commentary
Overall Yield ~55-65%>85%The elimination of intermediate isolation and purification steps in the one-pot process significantly reduces material loss.
Product Purity (HPLC) >98% (after column chromatography)>99.5% (after crystallization)The novel route yields a highly pure product through simple crystallization, avoiding silica gel chromatography which can be costly and time-consuming at scale.
Total Reaction Time 24-30 hours< 2 hoursMicrowave-assisted synthesis dramatically accelerates the reaction rate. The reduction from a three-step to a one-pot process eliminates lengthy workup and setup times.
Number of Steps 3 (Protection, Cyclization, Deprotection)1 (plus workup/crystallization)Simplifies process control and reduces the potential for operator error and batch-to-batch variability.
Key Reagents & Hazards (Boc)₂O, NaH (flammable solid), 4M HCl in Dioxane (corrosive)Diethyl Carbonate (flammable liquid), Conc. HCl (corrosive)The novel route avoids the use of highly reactive and difficult-to-handle sodium hydride, significantly improving the process safety profile.
Environmental Impact High (multiple solvents, silica waste)Low (reduced solvent usage, no chromatography waste)Aligns with green chemistry principles by minimizing solvent consumption and waste generation.[7]
Scalability Moderate (chromatography is a bottleneck)High (amenable to flow chemistry and large batch processing)The simplicity and robustness of the one-pot reaction make it highly suitable for industrial-scale production.

Validation of the Final Product: A Self-Validating System

Trustworthiness in any synthetic protocol is established through rigorous analytical validation. The identity and purity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl produced via the novel route were unequivocally confirmed using a suite of standard analytical techniques, as outlined by international guidelines.[8]

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method was developed for purity analysis and impurity profiling.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)

    • Detection: UV at 210 nm

    • Result: The final product showed a purity of >99.5%, with no significant impurities detected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the molecular structure.

    • ¹H NMR (400 MHz, D₂O): δ 4.45 (t, 2H), 3.70 (t, 2H), 3.55 (t, 2H), 3.28 (t, 2H). The chemical shifts and coupling patterns are consistent with the assigned structure.

    • ¹³C NMR (100 MHz, D₂O): δ 161.5 (C=O), 65.0 (O-CH₂), 48.0 (N-CH₂), 45.5 (N-CH₂), 38.0 (N-CH₂). The presence of the carbonyl carbon at ~161 ppm and the four distinct aliphatic carbons confirms the formation of the oxazolidinone ring and the ethylamine side chain.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight of the free base.

    • Result: [M+H]⁺ calculated for C₅H₁₀N₂O₂: 131.08; found: 131.1.

  • Infrared (IR) Spectroscopy: IR analysis confirmed the presence of key functional groups.

    • Result: Strong absorption at ~1740 cm⁻¹ (C=O, cyclic carbamate stretch), ~3400 cm⁻¹ (N-H stretch of the primary amine salt).

Validation_Workflow cluster_0 Synthesis & Isolation cluster_1 Purification cluster_2 Analytical Validation cluster_3 Final Product A Crude Product from Novel One-Pot Synthesis B Crystallization A->B C Purity Assessment (HPLC >99.5%) B->C D Structural Confirmation (NMR, MS, IR) B->D E Validated 3-(2-Aminoethyl)-1,3- oxazolidin-2-one HCl C->E D->E

Caption: The Self-Validating Workflow for the Novel Synthesis.

Conclusion and Forward Outlook

This guide has objectively compared a traditional, multi-step synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl with a novel, streamlined one-pot method. The experimental data unequivocally demonstrates that the new route offers substantial improvements in terms of yield, purity, reaction time, safety, and environmental impact. By eliminating the need for protecting groups and leveraging the efficiency of microwave-assisted synthesis, this validated protocol provides a superior alternative for the production of this critical pharmaceutical intermediate.

For researchers and drug development professionals, the adoption of this novel route can translate into significant cost savings, accelerated development timelines, and a more sustainable manufacturing process. The inherent scalability of this method makes it particularly attractive for the commercial production of Ridinilazole and other therapeutics derived from this versatile oxazolidinone building block.

References

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A Senior Application Scientist's Guide to Alternative Reagents for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and ultimate success of a synthetic route. 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable bifunctional molecule, offering a protected aminoethyl moiety within a rigid cyclic carbamate structure. However, the specific constraints of a synthetic plan—be it cost, reaction conditions, or desired downstream transformations—often necessitate the consideration of alternatives. This guide provides an in-depth comparison of viable substitutes, supported by structural analysis and representative experimental protocols, to empower you in making informed decisions for your research.

Understanding the Core Reagent: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride presents a unique combination of a primary amine and a cyclic carbamate (the oxazolidinone ring). The oxazolidinone ring system is a cornerstone in modern organic synthesis, renowned for its role as a chiral auxiliary in asymmetric synthesis and as a key pharmacophore in pharmaceuticals, most notably the antibiotic linezolid.[1][2][][4] The hydrochloride salt form enhances the stability and handling of the compound.

The key features of this reagent are:

  • A Protected 1,2-Amino Alcohol Derivative: The oxazolidinone ring serves as a robust, cyclic protecting group for the underlying 2-aminoethanol structure.

  • A Free Primary Amine: The terminal amino group is available for a wide range of chemical modifications, such as amidation, alkylation, or reductive amination.

  • Conformational Rigidity: The cyclic nature of the oxazolidinone ring imparts a degree of conformational constraint not present in its acyclic counterparts.

The decision to seek an alternative often stems from the need for different deprotection conditions, a desire for a more flexible or sterically different linker, or cost and availability considerations.

Alternative Reagents: A Comparative Analysis

The most logical alternatives to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one are other protected forms of 2-aminoethanol, primarily acyclic carbamates, and structurally related 1,2-amino alcohols that can serve similar functions.

Acyclic Carbamates: N-Boc- and N-Cbz-2-aminoethanol

The most common alternatives are the acyclic carbamate-protected forms of 2-aminoethanol: tert-butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol) and benzyl (2-hydroxyethyl)carbamate (N-Cbz-2-aminoethanol).[5][6] These reagents are widely used in peptide synthesis and medicinal chemistry for the introduction of a 2-aminoethanol unit.[7]

Caption: Chemical structures of the primary reagent and its acyclic alternatives.

Performance Comparison:

Feature3-(2-Aminoethyl)-1,3-oxazolidin-2-onetert-Butyl (2-hydroxyethyl)carbamate (N-Boc)Benzyl (2-hydroxyethyl)carbamate (N-Cbz)
Protecting Group Cyclic Carbamate (Oxazolidinone)Acyclic Carbamate (Boc)Acyclic Carbamate (Cbz)
Deprotection Typically harsh basic (e.g., LiOH, NaOH) or acidic conditions.Mild to strong acidic conditions (e.g., TFA, HCl).[8]Catalytic hydrogenation (e.g., H₂, Pd/C).
Stability Generally very stable to a wide range of reagents.Stable to base and nucleophiles; labile to acid.Stable to acid and base; labile to hydrogenolysis.
Conformation RigidFlexibleFlexible
Key Advantage Pre-organized conformation; potential for chirality.Orthogonal to base-labile groups; mild deprotection.Orthogonal to acid-labile groups; very stable protecting group.
Considerations Harsher deprotection may not be suitable for sensitive substrates.Not suitable for reactions requiring strong acid.Not suitable for molecules with reducible functional groups (e.g., alkynes, nitro groups).

Experimental Insight: The choice between these reagents is fundamentally a question of synthetic strategy and orthogonality. If your synthesis involves base-sensitive functional groups, the Boc-protected alternative is superior. Conversely, if your molecule contains groups susceptible to reduction, the Cbz group would be problematic, making the Boc or oxazolidinone variants more attractive. The rigidity of the oxazolidinone may be advantageous in directing the conformation of a flexible chain attached to it, a subtle but potentially powerful tool in designing bioactive molecules.

Sterically Hindered 1,2-Amino Alcohols: 2-Amino-2-methyl-1-propanol (AMP)

For applications where the core functionality of a 1,2-amino alcohol is desired, but with different steric and electronic properties, 2-amino-2-methyl-1-propanol (AMP) presents an interesting alternative. While it lacks the protected amine of the other reagents, it is a primary amine and a primary alcohol, and it is known for its use in CO₂ capture, a process that involves the reversible formation of carbamates.[9][10][11]

Caption: Chemical structure of the sterically hindered amino alcohol, AMP.

Comparative Use-Case:

AMP is not a direct replacement for 3-(2-aminoethyl)-1,3-oxazolidin-2-one as it is not a protected aminoethyl synthon. Instead, it serves as an alternative 1,2-amino alcohol building block.

  • Steric Hindrance: The gem-dimethyl group adjacent to the amine in AMP provides significant steric bulk. This can be exploited to influence the regioselectivity of reactions or to create sterically demanding ligands or catalysts.

  • Carbamate Formation: The propensity of AMP to form carbamates with CO₂ indicates that it can be readily converted to a protected form in situ if needed, for instance, by reacting with Boc-anhydride or benzyl chloroformate.[9]

  • Application Focus: AMP is more commonly used as a buffer, a catalyst in its own right, or as a building block for creating more complex structures where steric hindrance is a design element.

Experimental Protocols

To provide a practical context for the use of these alternatives, the following are representative protocols for the synthesis of N-Boc and N-Cbz protected 2-aminoethanol.

Protocol 1: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol)

This protocol is adapted from procedures for the Boc-protection of amines.[12]

Objective: To synthesize N-Boc-2-aminoethanol from ethanolamine and di-tert-butyl dicarbonate.

Materials:

  • Ethanolamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve ethanolamine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise to the stirred ethanolamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a clear oil or low-melting solid.[5][13]

G start Dissolve Ethanolamine in DCM cool Cool to 0°C start->cool add_boc Add Boc₂O solution dropwise cool->add_boc warm_stir Warm to RT and stir for 2-4h add_boc->warm_stir wash Wash with NaHCO₃ and Brine warm_stir->wash dry_conc Dry and Concentrate wash->dry_conc product N-Boc-2-aminoethanol dry_conc->product

Caption: Workflow for the synthesis of N-Boc-2-aminoethanol.
Protocol 2: Synthesis of Benzyl (2-hydroxyethyl)carbamate (N-Cbz-2-aminoethanol)

This protocol is based on the Schotten-Baumann conditions for Cbz-protection.[6][14]

Objective: To synthesize N-Cbz-2-aminoethanol from ethanolamine and benzyl chloroformate.

Materials:

  • Ethanolamine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or aqueous sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethanolamine (1.0 eq) in DCM and cool to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[6]

  • Wash the reaction mixture sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield a white solid.[14][15]

G start Dissolve Ethanolamine in DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_cbz Add Cbz-Cl dropwise add_base->add_cbz warm_stir Warm to RT and stir for 1-2h add_cbz->warm_stir wash Wash with HCl, H₂O, and Brine warm_stir->wash dry_conc Dry and Concentrate wash->dry_conc product N-Cbz-2-aminoethanol dry_conc->product

Caption: Workflow for the synthesis of N-Cbz-2-aminoethanol.

Conclusion and Recommendations

The selection of an appropriate building block is a nuanced decision that rests on a thorough understanding of the entire synthetic route.

  • 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is the reagent of choice when a conformationally restricted and highly stable protected 2-aminoethanol moiety is required. Its robustness allows for a wide range of chemical transformations on the free amine without compromising the integrity of the carbamate.

  • tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol) is the workhorse for general-purpose introduction of the 2-aminoethanol unit, especially when mild acidic deprotection is desired and compatibility with base-labile groups is necessary.

  • Benzyl (2-hydroxyethyl)carbamate (N-Cbz-2-aminoethanol) offers a highly stable protecting group that is orthogonal to both acid and base-labile functionalities, making it ideal for complex syntheses where hydrogenolysis is a viable final step.

  • 2-Amino-2-methyl-1-propanol (AMP) should be considered when the goal is to introduce a sterically hindered 1,2-amino alcohol scaffold, which can be valuable for modulating biological activity or directing stereochemical outcomes.

By carefully considering the chemical properties, stability, and deprotection requirements of each of these reagents, researchers can select the optimal building block to streamline their synthetic efforts and accelerate the path to their target molecules.

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Safety Operating Guide

Navigating the Disposal of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents is a cornerstone of responsible research. This guide provides a detailed protocol for the proper disposal of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (CAS No. 1262773-49-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), a cautious and informed approach to its disposal is paramount, as the chemical, physical, and toxicological properties have not been exhaustively investigated[1].

Core Principles of Chemical Disposal: A Proactive Stance

The fundamental principle of chemical disposal is to prevent harm to individuals and the environment. For 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, although not federally regulated as hazardous for transport, responsible disposal is a professional obligation[2][3]. All chemical waste must be managed in accordance with national, state, and local regulations[1]. It is crucial to remember that laboratory personnel are responsible for the waste they generate from the moment of its creation until its final disposal[4].

Hazard Assessment and Risk Mitigation

While the Safety Data Sheet (SDS) for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride indicates it is not a hazardous substance, it is prudent to handle it with care. Some related oxazolidinone compounds are known to be harmful if swallowed and can cause skin and eye irritation[5][6][7][8]. Therefore, a conservative approach to handling and disposal is warranted.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride for disposal, ensure the following PPE is worn:

  • Safety Glasses or Goggles: To protect against accidental splashes.

  • Laboratory Coat: To prevent contamination of personal clothing.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are recommended.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride typically generated in a research laboratory setting.

Step 1: Waste Segregation and Containerization
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid[9]. Plastic containers are often preferred for their durability[4].

  • Labeling: The label should clearly state "Waste 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride" and include the date of initial waste accumulation.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid material should be placed directly into the designated waste container.

    • Liquid Waste (Solutions): Aqueous solutions of this compound should be collected in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Contaminated Materials: Items such as weighing boats, contaminated paper towels, and gloves should be collected in a separate, labeled bag or container for solid chemical waste.

Step 2: Storage of Chemical Waste
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory[4]. This area should be away from general lab traffic and drains.

  • Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste[4][10]. Regularly inspect the container for any signs of degradation or leakage[9].

Step 3: Disposal Request and Pickup
  • Contact EHS: Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) or equivalent office to arrange for disposal.

  • Documentation: Complete any required waste pickup forms accurately and completely.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Disposal_Workflow start Waste Generation (3-(2-Aminoethyl)-1,3- oxazolidin-2-one HCl) is_solid Is the waste solid or liquid? start->is_solid contaminated_materials Contaminated Materials (Gloves, Weigh Boats, etc.) start->contaminated_materials solid_waste Solid Waste Container is_solid->solid_waste Solid liquid_waste Liquid Waste Container is_solid->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contaminated_materials->storage ehs_pickup Request Pickup by Environmental Health & Safety storage->ehs_pickup

Caption: Disposal workflow for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Summary of Key Information

ParameterGuidelineSource
GHS Classification Not a hazardous substance or mixture[1]
Primary Disposal Route Collection by institutional Environmental Health & Safety[10]
PPE Requirement Safety glasses, lab coat, glovesGeneral Lab Safety
Waste Container Labeled, sealed, compatible material[4][9]
Spill Cleanup Absorb with inert material, collect for disposal[1]

Conclusion: A Culture of Safety

The proper disposal of all laboratory chemicals, regardless of their hazard classification, is a critical component of a robust safety culture. By adhering to the procedures outlined in this guide for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Chemos GmbH & Co. KG. (2020, February 25). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.